Obatoclax
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C20H19N3O |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole |
InChI |
InChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17?,19-10- |
Clé InChI |
CVCLJVVBHYOXDC-WQFBLXOWSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Obatoclax (GX15-070)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax (GX15-070) is a small molecule inhibitor that has garnered significant interest in cancer research due to its unique mechanism of action. Unlike more selective BH3 mimetics, this compound functions as a pan-Bcl-2 family inhibitor, targeting multiple anti-apoptotic proteins. This broad specificity allows it to overcome certain forms of resistance to apoptosis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate these pathways. Quantitative data are summarized for comparative analysis, and key signaling and experimental workflows are visualized to facilitate understanding.
Core Mechanism of Action: Pan-Inhibition of Anti-Apoptotic Bcl-2 Family Proteins
This compound exerts its primary anti-cancer effects by inducing apoptosis through the intrinsic or mitochondrial pathway.[1] It functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins.[1][2] This action mimics that of pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma). By occupying this groove, this compound displaces the pro-apoptotic effector proteins Bak and Bax, which are normally sequestered by the anti-apoptotic Bcl-2 members.[1][3]
Freed from inhibition, Bak and Bax undergo a conformational change, oligomerize in the outer mitochondrial membrane, and form pores.[1][3] This leads to mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic cascade. MOMP results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[1][4] In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3, which cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1]
A key feature of this compound is its broad-spectrum inhibition of the anti-apoptotic Bcl-2 family, including Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[5][6] This pan-inhibitory profile is significant because many cancers develop resistance to more selective Bcl-2 inhibitors (like ABT-737, which does not effectively inhibit Mcl-1) by upregulating other anti-apoptotic family members.[6] By targeting Mcl-1, this compound can overcome this resistance mechanism.[6]
Dual Role in Autophagy
In addition to inducing apoptosis, this compound has been shown to modulate autophagy, a cellular process of self-digestion. However, its role in autophagy is complex and appears to be context-dependent. Some studies suggest that this compound induces autophagy, which in some cases may be a pro-survival response to cellular stress, while in other contexts, it can lead to autophagy-dependent cell death.[5][6][7] The induction of autophagy by this compound has been reported to be independent of Beclin-1 in some cell types, but dependent on Atg7.[6][8] Further research indicates that this compound can also impair lysosomal function, leading to a blockage of autophagic flux.[7] This dual and complex role in autophagy is an important consideration in its therapeutic application.
Bax/Bak-Independent Effects
While the primary mechanism of this compound is the induction of Bax/Bak-dependent apoptosis, some studies have reported that it can induce cell death through mechanisms independent of these core apoptotic effectors.[6][7] This suggests that this compound may have additional cellular targets or can induce alternative cell death pathways, contributing to its overall cytotoxicity.
Quantitative Data
The following tables summarize the binding affinities (Ki) of this compound for various Bcl-2 family proteins and its half-maximal inhibitory concentrations (IC50) in different cancer cell lines.
| Target Protein | Binding Affinity (Ki) | Reference |
| Bcl-2 | 220 nM | [5] |
| Bcl-xL | ~1-7 µM | [5] |
| Mcl-1 | ~1-7 µM | [5] |
| Bcl-w | ~1-7 µM | [5] |
| A1 | ~1-7 µM | [5] |
| Bcl-b | ~1-7 µM | [5] |
| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |
| HCT116 | Colorectal Carcinoma | 25.85 nM | 72 h | [5] |
| HT-29 | Colorectal Carcinoma | 40.69 nM | 72 h | [5] |
| LoVo | Colorectal Carcinoma | 40.01 nM | 72 h | [5] |
| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 μM | 72 h | [9] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 μM | 72 h | [9] |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008–0.845 μM | 72 h | [9] |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 μM | 72 h | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Bcl-2 Family Protein Interactions
This protocol is designed to show that this compound disrupts the interaction between an anti-apoptotic Bcl-2 family member (e.g., Mcl-1) and a pro-apoptotic effector (e.g., Bak).
-
Cell Culture and Treatment: Culture cancer cells of interest to 70-80% confluency. Treat the cells with this compound at a predetermined concentration (e.g., 100-500 nM) or vehicle control (DMSO) for a specified time (e.g., 6 hours).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant. Determine the protein concentration using a BCA assay.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate a specific antibody against the bait protein (e.g., anti-Mcl-1) with the pre-cleared lysate overnight at 4°C with gentle rotation. Use an isotype-matched IgG as a negative control.
-
Add fresh protein A/G-agarose beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specific binding.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the prey protein (e.g., anti-Bak) and the bait protein (e.g., anti-Mcl-1) to verify successful immunoprecipitation. A reduced amount of Bak in the Mcl-1 immunoprecipitate from this compound-treated cells compared to the control indicates disruption of the interaction.[4]
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively measures the binding of this compound to a specific Bcl-2 family protein.
-
Reagent Preparation:
-
Prepare a fluorescently labeled BH3 peptide (e.g., from Bim or Bad) that is known to bind to the Bcl-2 family protein of interest.
-
Purify the recombinant anti-apoptotic Bcl-2 family protein (e.g., Bcl-2, Mcl-1).
-
Prepare a serial dilution of this compound.
-
-
Assay Setup: In a microplate, combine the fluorescently labeled BH3 peptide at a constant concentration with the purified Bcl-2 family protein.
-
Competition Binding: Add the serially diluted this compound to the wells. Include a control with no inhibitor.
-
Incubation and Measurement: Incubate the plate at room temperature to allow the binding to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: The binding of the large protein to the small fluorescent peptide slows its rotation, increasing the polarization. This compound will compete with the peptide for binding to the protein, leading to a decrease in polarization. The data are then plotted, and the Ki can be calculated from the IC50 of the competition curve.[10]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[11]
Western Blot for Caspase Cleavage
This method detects the activation of caspases, a hallmark of apoptosis.
-
Cell Treatment and Lysis: Treat cells with this compound as described for the Co-IP protocol. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for a caspase (e.g., anti-caspase-3, anti-caspase-9) or a caspase substrate (e.g., anti-PARP). These antibodies should detect both the full-length (pro-form) and the cleaved (active) forms of the proteins.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the cleaved forms of caspases and PARP in this compound-treated samples is indicative of apoptosis induction.[12][13]
Cytochrome c Release Assay
This assay determines the release of cytochrome c from the mitochondria to the cytosol.
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.[14]
-
-
Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions. Probe the membrane with an anti-cytochrome c antibody. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells indicates its release from the mitochondria. Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to verify the purity of the fractions.[14]
Visualizations
The following diagrams illustrate the core signaling pathway of this compound, a typical experimental workflow, and the logical relationship of its dual action.
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for evaluating this compound's mechanism.
Caption: Dual action of this compound on apoptosis and autophagy.
Conclusion
This compound is a potent anti-cancer agent that primarily functions by inhibiting multiple anti-apoptotic Bcl-2 family proteins, thereby triggering the intrinsic pathway of apoptosis. Its ability to target Mcl-1 provides a key advantage in overcoming resistance to more selective Bcl-2 inhibitors. The compound's complex effects on autophagy and potential Bax/Bak-independent mechanisms of action add further layers to its pharmacological profile. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and other Bcl-2 family inhibitors, which are crucial for advancing their development as cancer therapeutics.
References
- 1. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces Beclin 1- and ATG5-dependent apoptosis and autophagy in adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 14. oaepublish.com [oaepublish.com]
The Rise and Fall of Obatoclax: A Pan-Bcl-2 Inhibitor's Journey from Bench to Bedside
A Technical Whitepaper on the Discovery, Development, and Discontinuation of a Promising Apoptosis-Inducing Agent
Abstract
Obatoclax mesylate (GX15-070) emerged from drug discovery programs as a potent, small-molecule antagonist of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins. Designed as a BH3 mimetic, it uniquely targeted not just Bcl-2 but also other critical pro-survival members like Mcl-1 and Bcl-xL, earning it the "pan-Bcl-2 inhibitor" designation. This broad-spectrum activity promised to overcome the resistance mechanisms that plague more selective inhibitors and offered hope for treating a wide range of hematological malignancies and solid tumors. Preclinical studies demonstrated its ability to induce apoptosis and autophagy in numerous cancer cell lines and showed synergistic effects with existing chemotherapies. However, despite this early promise, the clinical development of this compound was fraught with challenges, primarily related to its safety profile, which included dose-limiting neurotoxicity. Ultimately, after several Phase I and II clinical trials, its development was discontinued. This technical guide provides an in-depth review of the discovery, mechanism of action, preclinical data, and clinical trajectory of this compound, offering valuable insights for researchers and drug development professionals in the field of apoptosis-targeted cancer therapy.
Discovery and Chemical Properties
This compound was discovered by Gemin X, a biotechnology company later acquired by Cephalon and subsequently by Teva Pharmaceuticals.[1] Chemically, it is 2-(2-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole, with the molecular formula C₂₀H₁₉N₃O.[1] As a hydrophobic molecule, solubility presented a persistent challenge throughout its development.[1] this compound was developed to mimic the action of pro-apoptotic BH3-only proteins, which bind to and neutralize the anti-apoptotic Bcl-2 family members, thereby triggering programmed cell death.
Mechanism of Action: A Pan-Inhibitor of Pro-Survival Bcl-2 Proteins
The primary mechanism of action of this compound is the inhibition of the entire family of pro-survival Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[2][3][4] In healthy cells, these proteins sequester pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and inducing apoptosis. In many cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins is a key survival mechanism and a major contributor to therapeutic resistance.[4]
This compound, acting as a BH3 mimetic, is predicted to occupy the hydrophobic BH3-binding groove on the surface of these anti-apoptotic proteins.[3] This competitive binding displaces pro-apoptotic proteins, leading to the activation and oligomerization of BAX and BAK at the outer mitochondrial membrane.[3][5] This event triggers Mitochondrial Outer Membrane Permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in apoptosis.[3][4] Notably, its ability to inhibit Mcl-1 was a significant advantage, as Mcl-1 is a common mechanism of resistance to more selective Bcl-2 inhibitors like ABT-737.[3]
Beyond apoptosis, this compound has also been shown to induce autophagy-dependent cell death and promote the proteasomal degradation of cyclin D1, suggesting a multi-faceted anti-cancer activity.[2]
Preclinical Development and Efficacy
This compound demonstrated broad anti-cancer activity across a wide range of preclinical models.
In Vitro Efficacy
The compound induced cell death in numerous cancer cell lines, including those derived from colorectal cancer, multiple myeloma, acute myeloid leukemia (AML), and neuroblastoma.[2][6][7][8] Its potency, measured as the half-maximal inhibitory concentration (IC₅₀), was typically in the nanomolar range, although this varied by cell line and exposure duration.[6][7][8]
| Cancer Type | Cell Lines | IC₅₀ (72h Exposure) | Reference(s) |
| Colorectal Cancer | HCT116, HT-29, LoVo | 25.85 nM, 40.69 nM, 40.01 nM | [2] |
| Multiple Myeloma | Panel of 16 cell lines | Median: 246 nM (Range: 52-1100 nM) | [6] |
| Acute Myeloid Leukemia | MOLM13, MV-4-11 | 4-160 nM, 9-46 nM | [7] |
| Neuroblastoma | Panel of cell lines | 14-1449 nM | [8] |
Table 1: Summary of In Vitro IC₅₀ Values for this compound in Various Cancer Cell Lines.
In Vivo Efficacy
When formulated for intravenous administration, this compound showed single-agent antitumor effects in several mouse xenograft models, including those for mammary, colon, prostate, and cervical cancers, without significant weight loss in the animals.[3] It also demonstrated synergistic effects when combined with other agents, such as sorafenib (B1663141) in AML models and flavopiridol (B1662207) in multiple myeloma models, significantly reducing tumor volume compared to single-agent treatments.[4]
Key Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. Below are detailed methodologies for key experiments used in the evaluation of this compound.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Plating: Seed 2 x 10⁴ viable cells per well in a 96-well plate.[7]
-
Treatment: Add this compound at desired concentrations (e.g., 0.003–3 µM) or vehicle control (DMSO).[7]
-
Incubation: Incubate plates for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.[7]
-
MTT Addition: Add 5 µg/mL of methylthiazolyltetrazolium (MTT) reagent to each well and incubate for 3-4 hours at 37°C.[7] Metabolically active cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., 0.1 N HCl in isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine IC₅₀ values using non-linear regression.[7]
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Following treatment, harvest cells and wash twice with cold phosphate-buffered saline (PBS).[9]
-
Staining: Resuspend approximately 1.5 x 10⁵ cells in 100 µL of binding buffer. Add 5 µL of fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and 5 µL of propidium iodide (PI).[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Dilution: Add 400 µL of binding buffer to each sample.[9]
-
Data Acquisition: Analyze the samples using a flow cytometer. Annexin V-FITC detects externalized phosphatidylserine (B164497) on apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic/necrotic).
Co-Immunoprecipitation for Protein Interactions (e.g., Mcl-1/BAK)
This technique is used to demonstrate that this compound disrupts the interaction between anti- and pro-apoptotic proteins within the cell.
-
Cell Treatment & Lysis: Treat cells (e.g., SK-Mel5 melanoma cells) with this compound (e.g., 1-5 µM) or DMSO for a specified time (e.g., 5 hours). Lyse the cells in a non-denaturing buffer (e.g., containing Nonidet P-40 or CHAPS).[2][6]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the target proteins (e.g., anti-Mcl-1) overnight. The antibody is typically bound to protein A/G agarose (B213101) beads.[2]
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Separate the immunoprecipitated proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies for both target proteins (e.g., anti-Mcl-1 and anti-BAK) to determine if they were associated.[2] A reduction in the co-precipitated protein (BAK) in this compound-treated samples indicates disruption of the interaction.
Clinical Development
This compound entered multiple Phase I and II clinical trials for a variety of cancers. These trials established the safety profile, determined the maximum tolerated dose (MTD), and assessed preliminary efficacy.
Phase I Trials
Phase I studies were conducted in patients with advanced solid tumors, lymphoma, chronic lymphocytic leukemia (CLL), and other hematologic malignancies.[5][10][11] A key finding across trials was the emergence of transient, infusion-related central nervous system (CNS) toxicities, including somnolence, euphoria, dizziness, and ataxia.[5][10] These neurologic events were dose-limiting. Modifying the infusion duration from 1 hour to 3 hours or 24 hours improved tolerability and allowed for higher doses to be administered.[10][11]
Phase II Trials and Discontinuation
Phase II trials evaluated this compound as a single agent in diseases like myelofibrosis and in combination with standard chemotherapy for small-cell lung cancer.[12] Unfortunately, these studies did not demonstrate robust clinical activity. For instance, in a trial for myelofibrosis, no patients achieved a complete or partial response.[12] A planned Phase III trial in extensive-stage small-cell lung cancer was halted by Teva before it began, citing "business decisions."[1] The combination of limited single-agent efficacy and a challenging safety profile ultimately led to the discontinuation of its clinical development.[12]
| Trial Identifier | Indication | Phase | Regimen | Maximum Tolerated Dose (MTD) | Key Outcomes/Adverse Events | Reference(s) |
| NCT00600964 | Chronic Lymphocytic Leukemia (CLL) | I | 3-hour IV infusion every 3 weeks | 28 mg/m² | 1 PR (4%); Dose-limiting neurologic toxicity (somnolence, euphoria, ataxia) | [5] |
| GX005 | Solid Tumors / Lymphoma | I | 3-hour IV infusion weekly | 20 mg/m² | 1 PR in NHL; Dose-limiting CNS toxicity | [10][13] |
| N/A | Refractory Leukemia / Myelodysplasia | I | 24-hour continuous IV infusion | Well-tolerated up to highest dose | 1 CR in AML; Grade 1/2 CNS symptoms | [11] |
| N/A | Myelofibrosis | II | 60 mg as 24-hour infusion every 2 weeks | N/A (Fixed Dose) | No CR or PR; Most common AEs were ataxia and fatigue | [12][14] |
Table 2: Summary of Key Clinical Trials for this compound.
Conclusion and Future Perspectives
The story of this compound is a salient case study in cancer drug development. It represents a scientifically rational approach to targeting a fundamental cancer hallmark—the evasion of apoptosis. Its pan-inhibitory mechanism, particularly its activity against Mcl-1, was a significant conceptual advance over more selective BH3 mimetics. Preclinical data strongly supported its potential as a broad-spectrum anti-cancer agent.
However, the transition from preclinical promise to clinical success was impeded by a narrow therapeutic window, defined by dose-limiting CNS toxicities. While modest clinical activity was observed, it was not sufficient to outweigh the safety concerns and justify further development in the indications studied.
Despite its clinical discontinuation, this compound remains a valuable chemical probe for studying the Bcl-2 family and the intricate regulation of apoptosis. The challenges encountered in its development underscore the difficulties in targeting a protein family with ubiquitous roles in tissue homeostasis and highlight the critical importance of optimizing the pharmacological properties of drug candidates to achieve a favorable balance of efficacy and safety. The lessons learned from the this compound program continue to inform the ongoing development of next-generation apoptosis-inducing therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yeast techniques for modeling drugs targeting Bcl-2 and caspase family members - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II study of this compound mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A liquid chromatography/tandem mass spectrometry method for determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Obatoclax in Inducing Apoptosis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptosis pathway, often found dysregulated in various malignancies, contributing to therapeutic resistance. Obatoclax (GX15-070) is a small-molecule, BH3 mimetic designed to function as a pan-Bcl-2 family inhibitor. This document provides a detailed technical overview of the mechanism of action of this compound, its role in modulating the apoptotic signaling cascade, quantitative efficacy data, and protocols for key experimental assays used in its evaluation.
Introduction to Apoptosis and the Bcl-2 Family
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and the elimination of damaged or cancerous cells. The intrinsic (or mitochondrial) pathway of apoptosis is governed by the Bcl-2 family of proteins. This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1) and pro-apoptotic members, which are further divided into the effectors (Bax, Bak) and the BH3-only proteins (e.g., Bid, Bim, Bad, Puma, Noxa).
In healthy cells, anti-apoptotic Bcl-2 proteins sequester the effector proteins Bax and Bak, preventing their activation and oligomerization. Upon receiving apoptotic stimuli, BH3-only proteins are activated. They either directly activate Bax and Bak or bind to and neutralize the anti-apoptotic Bcl-2 proteins. This allows Bax and Bak to form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of a caspase cascade that culminates in cell death. Overexpression of anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis.[1][2][3]
This compound: Mechanism of Action
This compound is a synthetic indole (B1671886) bipyrrole derivative that functions as a BH3 mimetic.[4] It was designed to mimic the action of pro-apoptotic BH3-only proteins by binding to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins.[2][4] As a pan-Bcl-2 inhibitor, this compound targets a broad spectrum of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and notably, Mcl-1, which is a common source of resistance to more selective Bcl-2 inhibitors like ABT-737.[2][4][5][6]
By occupying the hydrophobic binding groove on these pro-survival proteins, this compound displaces pro-apoptotic proteins like Bim, Bak, and Bax.[7][8][9] The liberation and subsequent activation of Bax and Bak lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase-3 activation, ultimately inducing apoptosis.[4] Some studies suggest that this compound may also directly activate the pro-apoptotic protein Bax, providing a mechanism for inducing cell death even in cancer cells that are not "primed" for apoptosis.[10]
Beyond apoptosis, this compound has been shown to induce other forms of cell death, including autophagy-dependent cell death and necroptosis, and can also cause cell cycle arrest.[5][11][12][13]
Caption: Mechanism of this compound Action.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified through various in vitro assays, primarily determining its binding affinity (Ki) for Bcl-2 family proteins and its cytotoxic concentration (IC50) across numerous cancer cell lines.
Binding Affinity
This compound acts as a pan-inhibitor, binding to multiple anti-apoptotic proteins with varying affinities. Due to its hydrophobic nature, binding affinities can be challenging to measure in aqueous-based assays, but calculated and experimental values have been reported.[2]
| Target Protein | Binding Affinity (K_i) | Citation(s) |
| Bcl-2 | ~220 nM | [2][11] |
| Bcl-xL | ~1-7 µM | [11][14] |
| Mcl-1 | ~1-7 µM | [11][14] |
| Bcl-w | ~1-7 µM | [11][14] |
| A1 | ~1-7 µM | [11][14] |
| Bcl-b | ~1-7 µM | [14] |
| Table 1: Binding Affinities of this compound for Anti-Apoptotic Bcl-2 Family Proteins. |
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cancer type and specific cell line, reflecting different dependencies on Bcl-2 family members for survival.
| Cancer Type | Cell Line(s) | IC50 Range (nM) | Incubation Time (h) | Citation(s) |
| Colorectal Carcinoma | HCT116, HT-29, LoVo | 25 - 41 | 72 | [11] |
| Acute Myeloid Leukemia (AML) | HL-60, MOLM13, MV-4-11, OCI-AML3 | 4 - 382 | 24-72 | [4][15] |
| Multiple Myeloma | KMS12PE, KMS18, MY5, etc. | 52 - 1100 | 48-72 | [16] |
| Cholangiocarcinoma | Mz-ChA-1, KMCH-1 | 50 - 100 | Not Specified | [10] |
| Table 2: Selected IC50 Values of this compound in Various Cancer Cell Lines. |
Key Experimental Protocols
Evaluating the pro-apoptotic activity of this compound involves a suite of standard and specialized laboratory techniques. Detailed below are methodologies for assessing cell viability, protein-protein interactions, and mitochondrial apoptotic priming.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells to form a purple formazan (B1609692) precipitate. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., 1x10³ to 2x10⁴ cells/well) in a 96-well plate in appropriate culture medium and incubate to allow for cell attachment (for adherent cells) or acclimation.[15][17]
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.003 µM to 10 µM) and a vehicle control (e.g., DMSO).[15][17]
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[15]
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.[15]
-
Solubilization: Add a solubilizing agent (e.g., 0.1 N HCl in isopropanol, or DMSO) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Caption: MTT Cell Viability Assay Workflow.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions. In the context of this compound, it can demonstrate the disruption of the interaction between anti-apoptotic proteins (e.g., Mcl-1) and pro-apoptotic proteins (e.g., Bak).[2]
Principle: An antibody specific to a target protein ("bait") is used to pull down the entire protein complex from a cell lysate. The presence of interacting proteins ("prey") is then detected by Western blotting.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest cells and lyse them under non-denaturing conditions using an appropriate lysis buffer (e.g., EBC or RIPA buffer) containing protease inhibitors.[18][19]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G-coupled beads to reduce non-specific binding.[18]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Mcl-1 antibody) overnight at 4°C with gentle rotation.[2][18]
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-3 hours to capture the immune complexes.[18]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[2]
-
Elution and Analysis: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blot analysis using antibodies against both the "bait" (e.g., Mcl-1) and the putative "prey" (e.g., Bak) proteins.[2]
Caption: Co-Immunoprecipitation Workflow.
BH3 Profiling
BH3 profiling is a functional assay that measures a cell's proximity to the apoptotic threshold, a state known as "apoptotic priming."[20] It assesses the sensitivity of mitochondria to a panel of synthetic BH3 peptides derived from various BH3-only proteins.
Principle: Mitochondria from permeabilized cells are exposed to BH3 peptides. In "primed" cells, where anti-apoptotic proteins are already engaged in neutralizing pro-apoptotic signals, the addition of specific BH3 peptides is sufficient to disrupt these interactions, activate Bax/Bak, and trigger MOMP. This is measured by cytochrome c release or loss of mitochondrial membrane potential.[20] While the original assay uses peptides, a modified version can use a toolkit of specific BH3 mimetic drugs, including this compound.[21]
Generalized Protocol (Peptide-based):
-
Cell Preparation: Harvest cells and wash them in a suitable buffer (e.g., MEB2P buffer).[21]
-
Permeabilization: Resuspend cells in a buffer containing a mild digitonin (B1670571) concentration to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[21]
-
Peptide Exposure: Aliquot the permeabilized cell suspension into a 96- or 384-well plate containing a panel of different BH3 peptides (e.g., Bim, Bad, Noxa) at various concentrations.[20][21]
-
MOMP Induction: Incubate the plate at room temperature or 37°C for a defined period (e.g., 30-60 minutes) to allow peptides to interact with Bcl-2 family proteins and induce MOMP.
-
Detection of MOMP:
-
Cytochrome c Release: Fix the cells, permeabilize the mitochondrial membranes, and perform intracellular staining for cytochrome c, followed by flow cytometry analysis. A decrease in the cytochrome c signal indicates its release from the mitochondria.[22]
-
Mitochondrial Membrane Potential (ΔΨm): Use a potential-sensitive dye like JC-1. A shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence indicates loss of ΔΨm.[18][20]
-
-
Data Analysis: Quantify the extent of MOMP induced by each peptide. The pattern of sensitivity reveals the specific anti-apoptotic proteins on which the cell depends for survival.
Conclusion
This compound is a potent, pan-Bcl-2 family inhibitor that promotes apoptosis by mimicking the function of BH3-only proteins. Its ability to antagonize a wide range of anti-apoptotic proteins, including Mcl-1, allows it to overcome certain mechanisms of resistance observed with more selective inhibitors.[2][5] By disrupting the sequestration of pro-apoptotic effector proteins Bax and Bak, this compound triggers the intrinsic apoptotic cascade. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar BH3 mimetics in preclinical and translational settings. Its broad activity profile makes it a valuable tool for studying the complexities of apoptosis regulation and a candidate for combination therapies in cancer treatment.[4][23]
References
- 1. Facebook [cancer.gov]
- 2. pnas.org [pnas.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 20. content.sph.harvard.edu [content.sph.harvard.edu]
- 21. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Efficacy of Obatoclax: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary in vitro studies of Obatoclax (GX15-070), a small molecule pan-Bcl-2 family inhibitor. The document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a BH3 mimetic, targeting the BH3-binding groove of multiple anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins.[1] This broad-spectrum activity includes the inhibition of Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2][3] By antagonizing these pro-survival proteins, this compound disrupts their sequestration of pro-apoptotic proteins like Bak and Bax.[2][4] This leads to the activation and oligomerization of Bak and Bax at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately inducing apoptosis.[5][6] Studies have shown that this compound can induce apoptosis even in the absence of Bak/Bax, suggesting the existence of additional cytotoxic mechanisms.[2]
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values of this compound in various hematological and solid tumor cell lines.
Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| MOLM13 | Acute Myeloid Leukemia (AML) | 0.004 - 0.16 | 24, 48, 72 | MTT |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.009 - 0.046 | 24, 48, 72 | MTT |
| Kasumi 1 | Acute Myeloid Leukemia (AML) | 0.008 - 0.845 | 24, 48, 72 | MTT |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | 0.012 - 0.382 | 24, 48, 72 | MTT |
| HL-60 | Acute Myeloid Leukemia (AML) | > MOLT-4 (approx. 10x) | Not Specified | MTT |
| U-937 | Histiocytic Lymphoma | Not Specified | Not Specified | Not Specified |
| ML-1 | Acute Myeloid Leukemia (AML) | Not Specified | Not Specified | Not Specified |
| MOLT-4 | Acute Lymphoblastic Leukemia | Lowest among tested AML lines | Not Specified | MTT |
| Multiple Myeloma (HMCLs) | Multiple Myeloma | 0.052 - 1.1 | 48 - 72 | MTT |
Data compiled from multiple sources.[2][7]
Table 2: IC50 Values of this compound in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified | MTT |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified | MTT |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | Not Specified | MTT |
| AW8507 | Oral Squamous Cell Carcinoma (OSCC) | Approx. 0.4 | 72 | MTT |
| SCC029B | Oral Squamous Cell Carcinoma (OSCC) | Approx. 0.4 | 72 | MTT |
Data compiled from multiple sources.[8][9]
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.[7]
-
Compound Treatment: Add varying concentrations of this compound (e.g., 0.003–3 µM) to the wells.[7] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 5 µg/mL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10]
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels.
Protocol:
-
Cell Lysis: Lyse the treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Mcl-1, cleaved PARP, cleaved Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Detailed signaling cascade of this compound-induced apoptosis.
Conclusion
Preliminary in vitro studies demonstrate that this compound is a potent, broad-spectrum inhibitor of anti-apoptotic Bcl-2 family proteins. It effectively induces apoptosis in a variety of cancer cell lines, as evidenced by quantitative cytotoxicity assays. The well-defined mechanism of action, centered on the intrinsic apoptotic pathway, provides a strong rationale for its further investigation in cancer therapy. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar BH3 mimetic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of the pan-Bcl inhibitor this compound (GX015-070) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Obatoclax: A Pan-Inhibitor of Bcl-2 Family Proteins as a BH3 Mimetic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Obatoclax (GX15-070) is a small molecule compound that functions as a BH3 mimetic, a class of drugs designed to induce apoptosis in cancer cells by targeting the B-cell lymphoma 2 (Bcl-2) family of proteins. Unlike more selective BH3 mimetics, this compound is characterized as a pan-Bcl-2 inhibitor, demonstrating the ability to bind to and antagonize multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and notably, Mcl-1.[1][2][3] This broad-spectrum activity allows it to overcome resistance mechanisms that can arise from the expression of specific anti-apoptotic proteins like Mcl-1, which are not targeted by other agents such as ABT-737.[1][4] This guide provides a comprehensive technical overview of this compound's function, including its mechanism of action, quantitative binding data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: BH3 Mimesis
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4] This family includes both pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins like Bim, Bid, and Puma) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1).[2][4] In healthy cells, anti-apoptotic Bcl-2 proteins sequester pro-apoptotic effector proteins Bax and Bak, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[4][5]
BH3-only proteins act as sensors of cellular stress and, upon activation, bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, known as the BH3-binding groove.[1][4] This interaction displaces Bax and Bak, allowing them to form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[5] This initiates a caspase cascade that culminates in programmed cell death.[6]
This compound mimics the action of BH3-only proteins by binding to the BH3-binding groove of a wide range of anti-apoptotic Bcl-2 family proteins.[6][7] By occupying this groove, this compound prevents the sequestration of pro-apoptotic proteins, thereby triggering Bax/Bak-dependent apoptosis.[1][8]
Quantitative Data: Binding Affinities of this compound
The efficacy of a BH3 mimetic is determined by its binding affinity to the target anti-apoptotic proteins. The following table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of this compound for various Bcl-2 family members.
| Target Protein | Binding Affinity (Ki) | IC50 (Fluorescence Polarization Assay) | Reference(s) |
| Bcl-2 | 220 nM | ~1-7 µM | [9][10] |
| Bcl-xL | Not explicitly reported | ~1-7 µM | [10] |
| Bcl-w | Not explicitly reported | ~1-7 µM | [10] |
| Mcl-1 | Not explicitly reported | ~1-7 µM | [10] |
| A1 | Not explicitly reported | Not explicitly reported | [2] |
| Bcl-b | Not explicitly reported | Not explicitly reported | [7] |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
The following diagram illustrates the mechanism by which this compound induces apoptosis through the intrinsic pathway.
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to Bax/Bak activation, MOMP, and apoptosis.
Experimental Workflow for Evaluating BH3 Mimetics
This diagram outlines a typical experimental workflow for the preclinical evaluation of a BH3 mimetic like this compound.
Caption: A standard workflow for the preclinical assessment of BH3 mimetic compounds.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
Objective: To quantitatively measure the binding affinity of this compound to anti-apoptotic Bcl-2 family proteins.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by the inhibitor (this compound). The binding of the large protein to the small fluorescent peptide slows down the peptide's rotation, resulting in a high fluorescence polarization signal. When an inhibitor displaces the peptide, the smaller, faster-tumbling peptide has a low polarization signal.
Protocol:
-
Reagents and Materials:
-
Recombinant anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1).
-
Fluorescently labeled BH3 peptide (e.g., FITC-labeled Bim-BH3).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In each well of the 384-well plate, add the recombinant Bcl-2 family protein at a constant concentration.
-
Add the fluorescently labeled BH3 peptide at a constant concentration.
-
Add the varying concentrations of this compound. Include controls with no inhibitor (high polarization) and no protein (low polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Objective: To determine the percentage of cells undergoing apoptosis after treatment with this compound.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
This compound stock solution (in DMSO).
-
Cell culture medium and supplements.
-
Annexin V-FITC (or another fluorophore) and PI staining kit.
-
Binding buffer (provided with the kit).
-
Flow cytometer.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V and PI.
-
Gate the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.
-
Additional Mechanisms and Clinical Context
While its primary mechanism is BH3 mimesis, some studies suggest that this compound may have additional cellular effects. For instance, it has been reported to induce autophagy and affect lysosomal function.[2][11] Furthermore, this compound has been shown to downregulate survivin by suppressing WNT/β-catenin signaling in colorectal carcinoma cells.[6]
This compound has been evaluated in numerous preclinical and clinical trials for a variety of hematological malignancies and solid tumors, both as a single agent and in combination with other chemotherapeutics.[12][13][14] While it has shown biological activity, its clinical efficacy as a single agent has been modest in some contexts, with transient neurotoxicity being a noted side effect.[12][13] Ongoing research focuses on identifying patient populations most likely to respond to this compound and on rational combination strategies to enhance its therapeutic potential.[15][16]
Conclusion
This compound is a significant tool in the study of apoptosis and cancer therapy due to its pan-Bcl-2 inhibitory activity. Its ability to antagonize Mcl-1 distinguishes it from many other BH3 mimetics and provides a basis for overcoming certain forms of drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to investigate the function of this compound and other BH3 mimetics. A thorough understanding of its mechanism of action, binding profile, and cellular effects is crucial for its continued development and for the design of novel anti-cancer therapeutic strategies targeting the Bcl-2 family of proteins.
References
- 1. pnas.org [pnas.org]
- 2. The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Bax-mediated Mechanism for this compound-induced Apoptosis of Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 11. [PDF] The BH3 Mimetic this compound Accumulates in Lysosomes and Causes Their Alkalinization | Semantic Scholar [semanticscholar.org]
- 12. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound Mesylate, a Pan–Bcl-2 Inhibitor, in Combination with Docetaxel in a Phase 1/2 Trial in Relapsed Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Obatoclax-Induced Autophagy in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obatoclax, a small-molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, is under investigation as a promising anti-cancer agent.[1][2][3] Its mechanism of action extends beyond apoptosis, intricately involving the induction of autophagy, a cellular self-degradation process. This technical guide provides an in-depth exploration of this compound-induced autophagy in the context of cancer research. It details the molecular mechanisms, key signaling pathways, experimental protocols for investigation, and quantitative data from seminal studies. The complex and sometimes contradictory role of autophagy in cancer cell survival and death following this compound treatment is a central theme, with evidence suggesting both cytoprotective and cytotoxic functions.[1][4][5] This document aims to equip researchers with the foundational knowledge and practical methodologies to effectively study and leverage the autophagic effects of this compound in the development of novel cancer therapies.
Introduction to this compound and Autophagy
This compound mesylate (GX15-070) is a BH3 mimetic that competitively binds to the BH3 groove of multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[2] By neutralizing these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like Bax and Bak, thereby triggering the intrinsic apoptotic pathway.[6][7] However, emerging evidence has highlighted a significant role for autophagy in the cellular response to this compound.[1][5]
Autophagy is a catabolic process where cellular components are sequestered within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling.[8] This process is critical for cellular homeostasis and can be either a survival mechanism under stress or a pathway to cell death.[9][10] The interplay between this compound-induced apoptosis and autophagy is a critical area of investigation, as targeting both pathways may offer synergistic therapeutic benefits.
Core Mechanism of this compound-Induced Autophagy
The primary mechanism by which this compound induces autophagy involves the disruption of the inhibitory interaction between Bcl-2 family proteins and Beclin-1, a key initiator of autophagy.[9][11]
-
Disruption of the Bcl-2/Beclin-1 Complex: Anti-apoptotic Bcl-2 proteins, particularly those localized to the endoplasmic reticulum, can bind to the BH3 domain of Beclin-1, sequestering it and inhibiting its autophagic function.[9][11][12] this compound, by binding to the BH3-binding groove of Bcl-2 proteins, competitively displaces Beclin-1.[9][13]
-
Initiation of Autophagosome Formation: The released Beclin-1 is then free to form a complex with Vps34 (a class III phosphatidylinositol 3-kinase) and other proteins, which initiates the formation of the phagophore, the precursor to the autophagosome.[9]
Interestingly, some studies have reported that this compound can induce autophagy in a Beclin-1-independent manner, suggesting the existence of alternative mechanisms.[6][7] One such proposed mechanism involves the activation of Atg7-dependent pathways.[6][7]
Key Signaling Pathways
Several signaling pathways are modulated by this compound to induce and regulate autophagy.
The Bcl-2 Family-Beclin-1 Axis
This is the central pathway for this compound-induced autophagy initiation. The displacement of Beclin-1 from Bcl-2 family proteins is the critical first step.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a critical negative regulator of autophagy.[14] Some studies have shown that this compound treatment can lead to the inhibition of the mTOR signaling pathway, further promoting autophagy.[5] This is evidenced by reduced phosphorylation of downstream mTOR targets like p70 S6K.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced autophagy.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 690 | [7] |
| H1975 | Non-Small Cell Lung Cancer | Not specified, but effective at 500 nM | [7] |
| EC109 | Esophageal Cancer | Not specified, but effective at various concentrations | [1] |
| EC109/CDDP | Cisplatin-Resistant Esophageal Cancer | Not specified, but effective at various concentrations | [1] |
| Colorectal Cancer Cell Lines | Colorectal Cancer | 50-200 | [2] |
| OSCC Cells | Oral Squamous Cell Carcinoma | 400 | [2] |
Table 2: Modulation of Autophagy Markers by this compound
| Cell Line | Treatment | LC3-II Levels | p62/SQSTM1 Levels | Reference |
| Esophageal Cancer Cells | This compound | Increased | Increased | [1] |
| Adenoid Cystic Carcinoma Cells | This compound | Increased | Not specified | [4] |
| Colorectal Cancer Cells | This compound | Increased | Increased | [15] |
| Neuroblastoma Cells | GX 15-070 (this compound) | Increased | Not specified | [16] |
| Antiestrogen-Resistant Breast Cancer Cells | GX15-070 (this compound) | Increased | Increased | [17] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blotting for Autophagy Markers
This technique is used to detect and quantify the levels of key autophagy-related proteins.
Protocol:
-
Treat cells with this compound at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 12-15% for LC3).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-Beclin-1 (1:1000)
-
Rabbit anti-Atg5 (1:1000)
-
Rabbit anti-phospho-mTOR (Ser2448) (1:1000)
-
Rabbit anti-mTOR (1:1000)
-
Mouse anti-β-actin or GAPDH (1:5000) as a loading control.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Transmission Electron Microscopy (TEM) for Autophagosome Visualization
TEM is the gold standard for visualizing the ultrastructure of autophagosomes.[8]
Protocol:
-
Treat cells with this compound as required.
-
Fix the cells with 2.5% glutaraldehyde (B144438) in 0.1 M phosphate (B84403) buffer (pH 7.4) for 2 hours at 4°C.
-
Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydrate the cells through a graded series of ethanol (B145695) concentrations.
-
Embed the cells in epoxy resin.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the sections using a transmission electron microscope to identify double-membraned autophagosomes.
Autophagic Flux Assay (LC3 Turnover)
This assay distinguishes between the induction of autophagy and a blockage in autophagic degradation.
Protocol:
-
Treat cells with this compound in the presence or absence of a lysosomal inhibitor such as chloroquine (B1663885) (CQ, 50 µM) or bafilomycin A1 (100 nM) for the last 4-6 hours of the treatment period.[1]
-
Harvest the cells and perform Western blotting for LC3 as described in section 5.2.
-
An increase in LC3-II levels with this compound alone indicates either increased autophagosome formation or blocked degradation.
-
A further accumulation of LC3-II in the presence of both this compound and a lysosomal inhibitor compared to this compound alone indicates that the autophagic flux is intact.
-
If there is no significant difference in LC3-II levels between this compound alone and the co-treatment, it suggests that this compound is blocking the late stages of autophagy (autophagosome-lysosome fusion and degradation).[1]
The Dual Role of this compound-Induced Autophagy: Cytoprotective vs. Cytotoxic
The role of autophagy in response to this compound treatment is context-dependent and can be either cytoprotective or cytotoxic.
-
Cytoprotective Autophagy: In some cancer types, such as adenoid cystic carcinoma, this compound-induced autophagy appears to be a survival mechanism.[4] In these cases, inhibiting autophagy, for instance with 3-methyladenine (B1666300) (3-MA) or by silencing ATG5 or Beclin-1, enhances the apoptotic effects of this compound.[4] Similarly, in neuroblastoma, the combination of this compound with the autophagy inhibitor hydroxychloroquine (B89500) (HCQ) resulted in synergistic cytotoxicity.[16][18]
-
Cytotoxic Autophagy (Autophagic Cell Death): In other contexts, this compound can induce a form of autophagic cell death.[2][5] This is particularly relevant when the apoptotic machinery is compromised. For example, in some cell lines, when apoptosis is inhibited, this compound can trigger cell death through autophagy.[4] Some studies also suggest that this compound can trigger necroptosis, a form of programmed necrosis, by promoting the assembly of the necrosome on autophagosomal membranes.[19]
Conclusion and Future Directions
This compound induces autophagy in a wide range of cancer cells, primarily by disrupting the inhibitory interaction between Bcl-2 family proteins and Beclin-1. However, the ultimate consequence of this autophagic response—cell survival or cell death—is highly dependent on the cellular context and the interplay with other cell death pathways like apoptosis and necroptosis.
For researchers and drug development professionals, understanding the specific role of autophagy in response to this compound in their cancer model of interest is paramount. The experimental protocols outlined in this guide provide a robust framework for such investigations. Future research should focus on elucidating the precise molecular determinants that dictate whether this compound-induced autophagy is cytoprotective or cytotoxic. This knowledge will be instrumental in designing rational combination therapies that leverage the autophagic properties of this compound to achieve maximal anti-cancer efficacy. For instance, in tumors where autophagy is cytoprotective, combining this compound with autophagy inhibitors could be a promising therapeutic strategy. Conversely, in cancers where this compound induces autophagic cell death, enhancing this process could be beneficial. The continued exploration of this compound's effects on autophagy will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Beclin 1- and ATG5-dependent apoptosis and autophagy in adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. Regulation of the Autophagic Bcl-2/Beclin 1 Interaction [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR: a pharmacologic target for autophagy regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 16. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. GX15-070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound (GX15-070) triggers necroptosis by promoting the assembly of the necrosome on autophagosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Bcl-2: An In-depth Technical Guide to the Diverse Molecular Targets of Obatoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obatoclax (GX15-070) is a small molecule compound initially developed as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] While its ability to antagonize Bcl-2, Bcl-xL, and particularly Mcl-1 is a cornerstone of its mechanism of action, a growing body of evidence reveals that the cytotoxic effects of this compound extend far beyond this family of proteins.[3][4][5] This technical guide delves into the molecular targets of this compound beyond the canonical Bcl-2 family, providing a comprehensive overview of its multifaceted mechanisms of action. Emerging research has highlighted its role in inducing necroptosis, impairing lysosomal function, and modulating other critical signaling pathways.[6][7][8] Understanding these alternative targets is crucial for the rational design of combination therapies and for identifying patient populations most likely to benefit from this agent. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these non-Bcl-2 targets, and visualizes the intricate signaling pathways and experimental workflows involved.
Quantitative Data Summary
The following tables provide a consolidated view of the binding affinities and cytotoxic concentrations of this compound across various targets and cancer cell lines.
Table 1: Binding Affinities (Ki) of this compound for Bcl-2 Family Proteins
| Target Protein | Binding Affinity (Ki) | Assay Method |
| Bcl-2 | 220 nM[3] | Fluorescence Polarization Assay |
| Mcl-1 | ~1-7 µM[3] | Fluorescence Polarization Assay |
| Bcl-xL | ~1-7 µM[3] | Fluorescence Polarization Assay |
| Bcl-w | ~1-7 µM[3] | Fluorescence Polarization Assay |
| A1 | Not explicitly quantified, but inhibited[3] | Fluorescence Polarization Assay |
| Bcl-b | ~1-7 µM[3] | Fluorescence Polarization Assay |
Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (72h exposure) | Assay Method |
| HCT116 | Colorectal Carcinoma | 25.85 nM[3] | MTT Assay |
| HT-29 | Colorectal Carcinoma | 40.69 nM[3] | MTT Assay |
| LoVo | Colorectal Carcinoma | 40.01 nM[3] | MTT Assay |
| MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 µM[9] | MTT Assay |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 µM[9] | MTT Assay |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008–0.845 µM[9] | MTT Assay |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 µM[9] | MTT Assay |
Core Non-Bcl-2 Molecular Targets and Pathways
Induction of Necroptosis via Necrosome Assembly on Autophagosomal Membranes
A significant non-apoptotic mechanism of this compound-induced cell death is the induction of necroptosis.[6][8] This programmed necrotic cell death is initiated by the formation of a protein complex known as the necrosome, which includes Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Fas-Associated Death Domain (FADD).[6] this compound promotes the assembly of this complex on the membranes of autophagosomes, a key organelle in the autophagy pathway.[6] This process is dependent on the autophagy-related protein Atg5.[6]
Impairment of Lysosomal Function
This compound has been shown to accumulate within lysosomes, the primary recycling centers of the cell.[10] This accumulation leads to lysosomal alkalinization, disrupting the acidic environment necessary for the function of degradative enzymes such as cathepsins.[7][10] The impairment of lysosomal function blocks the final stage of autophagy, known as autophagic flux, leading to the accumulation of autophagosomes and cytotoxic stress.[7]
Downregulation of Cyclin D1
This compound has been demonstrated to induce the degradation of Cyclin D1, a key regulator of the cell cycle, in a proteasome-dependent manner.[7][11] This effect contributes to G1-phase cell cycle arrest and the anti-proliferative activity of the compound.[7] The degradation of Cyclin D1 can occur through both phosphorylation-dependent and -independent mechanisms, depending on the cellular context.[7]
Suppression of the WNT/β-catenin Signaling Pathway and Survivin Downregulation
In colorectal cancer cells, this compound has been shown to suppress the WNT/β-catenin signaling pathway, a critical pathway in development and cancer.[4][8] This suppression can occur through the destabilization of β-catenin or the downregulation of the transcription factor LEF1, depending on the cell type.[4] A key downstream consequence of this inhibition is the transcriptional repression of survivin, an anti-apoptotic protein, which contributes to the pro-apoptotic effects of this compound.[4][8]
Experimental Protocols
Co-immunoprecipitation for Necrosome Component Interaction
This protocol details the investigation of the interaction between Atg5 and necrosome components (RIPK1, RIPK3, FADD) following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Atg5, anti-RIPK1, anti-RIPK3, anti-FADD, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest and lyse cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate cell lysates with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Atg5) overnight at 4°C.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer, and immediately neutralize the eluate.
-
Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners (e.g., anti-RIPK1, anti-RIPK3, anti-FADD).
Western Blotting for Autophagy Markers (LC3-II and p62)
This protocol is for assessing the impact of this compound on autophagic flux by measuring the levels of LC3-II and p62.
Materials:
-
Cell lysis buffer
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, vehicle control, and a positive control for autophagy inhibition (e.g., Bafilomycin A1 or Chloroquine). Lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An accumulation of both LC3-II and p62 is indicative of blocked autophagic flux.
Measurement of Lysosomal pH using Acridine Orange Staining
This protocol describes a method to assess lysosomal alkalinization induced by this compound using the fluorescent dye Acridine Orange (AO).
Materials:
-
Acridine Orange (AO) staining solution (e.g., 1 µg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer with appropriate filters
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips (for microscopy) or in suspension (for flow cytometry) and treat with this compound or vehicle control.
-
Staining: Incubate the cells with the AO staining solution for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. In healthy cells, AO accumulates in acidic lysosomes and fluoresces red. In cells with lysosomal alkalinization, AO will have a more diffuse cytoplasmic and nuclear green fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer. A decrease in red fluorescence intensity indicates lysosomal alkalinization.
-
Western Blotting for WNT/β-catenin Pathway and Survivin
This protocol is for investigating the effect of this compound on the expression of key proteins in the WNT/β-catenin pathway and its downstream target, survivin.
Materials:
-
Cell lysis buffer
-
Primary antibodies: anti-β-catenin, anti-LEF1, anti-survivin, and a loading control
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis: Treat colorectal cancer cells with varying concentrations of this compound. Lyse the cells.
-
Protein Quantification, SDS-PAGE, and Transfer: Follow steps 2-4 from the autophagy markers Western blotting protocol.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against β-catenin, LEF1, and survivin.
-
Washing, Secondary Antibody Incubation, and Detection: Follow steps 7-8 from the autophagy markers Western blotting protocol to visualize changes in protein expression.
Conclusion
This compound is a multifaceted agent with a complex mechanism of action that extends well beyond its initial characterization as a pan-Bcl-2 inhibitor. Its ability to induce necroptosis, disrupt lysosomal function, and modulate key signaling pathways such as those involving Cyclin D1 and WNT/β-catenin, highlights its potential to overcome resistance to apoptosis-inducing therapies. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further explore and exploit these non-canonical activities of this compound. A deeper understanding of these molecular targets will be instrumental in designing more effective cancer therapeutic strategies and in the pursuit of personalized medicine.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Pan-BCL-2 Inhibitor, Targets Cyclin D1 for Degradation to Induce Antiproliferation in Human Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Intravenous Administration of Obatoclax In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous administration of Obatoclax for in vivo studies, consolidating data from preclinical and clinical research. The protocols outlined below are intended to serve as a guide for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in animal models.
Mechanism of Action
This compound is a small-molecule antagonist that targets the entire Bcl-2 family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2][3] By binding to the BH3-binding groove of these proteins, this compound prevents their interaction with pro-apoptotic proteins like Bak and Bax.[1][4] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release from the mitochondria and subsequent caspase activation.[4][5] Additionally, this compound has been shown to upregulate the pro-apoptotic BH3-only protein Bim.[4][5] Beyond apoptosis, this compound can also induce autophagy-dependent cell death and cause G1/G0-phase cell cycle arrest through the p38/p21(waf1/Cip1) signaling pathway.[6][7]
In Vivo Intravenous Administration Protocols
Successful in vivo evaluation of this compound requires careful consideration of the formulation, dosage, and administration schedule. The following tables summarize dosages and schedules from various preclinical and clinical studies.
Table 1: Preclinical Intravenous and Intraperitoneal Dosing of this compound in Mice
| Animal Model | Route of Administration | Dosage | Dosing Schedule | Vehicle/Formulation | Key Findings |
| Xenograft Mouse Model | Intravenous | 1.15 - 5 mg/kg | Five consecutive days | Not specified | Potent antitumor activity in a dose-dependent manner.[6] |
| Leukemia-bearing Nude Mice | Intravenous | 3.5 mg/kg | Not specified | Not specified | In combination with sorafenib, markedly inhibited leukemia growth and prolonged survival.[8] |
| B-cell Lymphoma Mouse Model | Intraperitoneal | 5-10 mg/kg | Daily for 5 days | 1:1 Cremophor:EtOH (9.25% each), 5.25% D₂O, 6.75% DMSO | Increased median survival.[9] |
| Multiple Myeloma Xenograft | Intravenous | Not specified (bolus) | Daily for 10 days over a 14-day period | Not specified | Significant neurologic toxicity observed, prohibiting dose escalation.[4] |
| Hepatocellular Carcinoma Model | Intraperitoneal | 5 mg/kg | Three times per week | DMSO | Inhibited tumor development and prolonged survival.[10] |
Table 2: Clinical Intravenous Infusion Protocols for this compound in Humans
| Patient Population | Infusion Duration | Dosage | Dosing Schedule | Key Findings |
| Advanced Solid Tumors or Lymphoma | 1-hour | MTD: 1.25 mg/m² | Weekly | Neuropsychiatric dose-limiting toxicities.[11][12] |
| Advanced Solid Tumors or Lymphoma | 3-hour | MTD: 20 mg/m² | Weekly | Better tolerated with evidence of clinical activity.[11][12] |
| Advanced Chronic Lymphocytic Leukemia | 3-hour | MTD: 28 mg/m² | Every 3 weeks | Modest single-agent activity.[13] |
| Extensive-Stage Small Cell Lung Cancer | 3-hour or 24-hour | 30 mg (3-hour) | Days 1-3 of a 21-day cycle (in combination) | 3-hour infusion was generally well tolerated.[14] |
| Untreated Acute Myeloid Leukemia | 3-hour or 24-hour | 20 mg/day (3-hour); 60 mg/day (24-hour) | 3 consecutive days in 2-week cycles | Both regimens were evaluated for safety and efficacy.[15] |
| Myelofibrosis | 24-hour | 60 mg | Every 2 weeks | No significant clinical activity at this dose and schedule.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Mice
This protocol is based on formulations used in human clinical trials, adapted for preclinical use. Note: The insolubility of this compound requires careful formulation.[9] Researchers should perform small-scale formulation and stability tests before preparing large batches.
Materials:
-
This compound mesylate powder
-
5% Dextrose for injection, USP
-
Polyethylene glycol 300 (PEG 300)
-
Polysorbate 20 (Tween 20)
-
Sterile, pyrogen-free vials
-
Sterile filters (0.22 µm)
Procedure:
-
Aseptically weigh the required amount of this compound mesylate powder.
-
Prepare the vehicle solution. Based on a clinical formulation, a final concentration of 11.54% PEG 300 and 0.46% polysorbate 20 in 5% dextrose can be targeted.[15]
-
First, dissolve the this compound powder in PEG 300. Gentle warming and vortexing may be required to aid dissolution.
-
Add the Polysorbate 20 to the mixture and mix thoroughly.
-
Slowly add the 5% Dextrose solution to the desired final volume while mixing.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile, pyrogen-free vial.
-
Store the formulation as per stability studies, typically protected from light.
Protocol 2: Intravenous Administration via Tail Vein Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol (B145695) or alcohol wipes
-
Sterile insulin (B600854) syringes (e.g., 27-30 gauge)
-
Prepared this compound solution
Procedure:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Wipe the tail with a 70% ethanol pad to disinfect the injection site and improve visualization of the veins.
-
Identify one of the lateral tail veins.
-
Using a sterile insulin syringe, insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.
-
If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Protocol 3: In Vivo Efficacy Assessment in Xenograft Models
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, different doses of this compound).
-
Drug Administration: Administer this compound intravenously according to the desired dosage and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study endpoint can be a predetermined tumor volume, a specific time point, or when signs of significant morbidity are observed.
-
Survival Analysis: In survival studies, monitor mice until the defined endpoint and analyze the data using Kaplan-Meier curves.
Visualizations
Signaling Pathways
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound-induced G1/G0 cell cycle arrest pathway.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. depts.ttu.edu [depts.ttu.edu]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. research.vt.edu [research.vt.edu]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Using Obatoclax to Sensitize Cells to TRAIL-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, many tumors exhibit intrinsic or acquired resistance to TRAIL-mediated apoptosis, often through the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Obatoclax, a small molecule BH3 mimetic, acts as a pan-Bcl-2 inhibitor, targeting Bcl-2, Bcl-xL, and Mcl-1.[1][2] By neutralizing these pro-survival proteins, this compound can restore the apoptotic signaling cascade and sensitize cancer cells to TRAIL-induced cell death.[1][3] This document provides detailed application notes and protocols for researchers investigating the synergistic anti-cancer effects of this compound and TRAIL.
Mechanism of Action
This compound enhances TRAIL-induced apoptosis through a multi-faceted mechanism. Primarily, it binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, preventing them from sequestering pro-apoptotic proteins like Bak and Bim.[3] This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[1][4] Additionally, in some cell types, this compound has been shown to increase the cell surface expression of TRAIL receptor 2 (TRAIL-R2/DR5) and decrease the levels of the X-linked inhibitor of apoptosis protein (XIAP), further lowering the threshold for TRAIL-induced apoptosis.[1][5]
Data Presentation
The following tables summarize quantitative data from studies investigating the combined effects of this compound and TRAIL in various cancer cell lines.
Table 1: IC50 Values of Single-Agent this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H460 | Non-Small Cell Lung Cancer | 454 ± 9 | [1] |
| A549 | Non-Small Cell Lung Cancer | 113 ± 8 | [1] |
| SW1573 | Non-Small Cell Lung Cancer | 93 ± 17 | [1] |
Table 2: Synergistic Effects of this compound and TRAIL Combination on Cell Viability and Apoptosis
| Cell Line | Cancer Type | This compound Concentration | TRAIL Concentration | Treatment Schedule | Apoptosis (% of cells) | Reference |
| SW1573 | Non-Small Cell Lung Cancer | 0.5 µM | 50 ng/mL | Concurrent (48h) | Strong synergistic effect (Sub-G1 analysis) | [1] |
| A549 | Non-Small Cell Lung Cancer | 2 µM | 50 ng/mL | 48h pre-incubation with this compound | Up to 42% cell death | [1] |
| PANC-1 | Pancreatic Cancer | 0 - 2.5 µM | Varies | Concurrent | Significant enhancement of apoptosis (Annexin V) | [4] |
| BxPC-3 | Pancreatic Cancer | 0 - 2.5 µM | Varies | Concurrent | Significant enhancement of apoptosis (Annexin V) | [4] |
| KMCH | Cholangiocarcinoma | 0.5 µM | 1 ng/mL | 16h pre-incubation with this compound | 3- to 13-fold increase in apoptosis | |
| KMBC | Cholangiocarcinoma | Varies | Varies | Pre-incubation with this compound | 3- to 13-fold increase in apoptosis | |
| TFK | Cholangiocarcinoma | Varies | Varies | Pre-incubation with this compound | 3- to 13-fold increase in apoptosis |
Table 3: Molecular Effects of this compound and TRAIL Combination
| Cell Line | Cancer Type | Treatment | Effect on Protein Expression/Activity | Reference |
| SW1573 | Non-Small Cell Lung Cancer | 0.5 µM this compound + 50 ng/mL TRAIL (concurrent) | Enhanced cleavage of caspases-8, -9, -3, and PARP | [1][3] |
| A549 | Non-Small Cell Lung Cancer | 2 µM this compound (48h pre-incubation) + 50 ng/mL TRAIL | Enhanced cleavage of caspases-8, -9, -3, and PARP | [1][3] |
| A549 | Non-Small Cell Lung Cancer | 2 µM this compound | Increased TRAIL-R2 cell surface expression | [1] |
| SW1573 & A549 | Non-Small Cell Lung Cancer | This compound | Time-dependent reduction in XIAP levels | [1][5] |
| A549 | Non-Small Cell Lung Cancer | 2 µM this compound (48h pre-incubation) + TRAIL | Downregulation of Mcl-1 | [1] |
| PANC-1 & BxPC-3 | Pancreatic Cancer | This compound + TRAIL | Enhanced activation of caspases-8, -9, and -3; Bid cleavage | [4][6] |
| PANC-1 & BxPC-3 | Pancreatic Cancer | This compound | Displacement of Bak from Mcl-1 and Bcl-xL; release of Bim from Bcl-2 and Mcl-1 | [4] |
| KMCH | Cholangiocarcinoma | 0.5 µM this compound | Disruption of Mcl-1/Bak and Mcl-1/Bim binding |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, TRAIL, or the combination. Include untreated and vehicle-treated controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells as required for your experiment.
-
Harvest both adherent and suspension cells and pool them.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for the detection of proteins involved in the apoptosis pathway.
a) Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
b) SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c) Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against:
-
Bcl-2, Bcl-xL, Mcl-1
-
Caspase-8, -9, -3 (full-length and cleaved forms)
-
PARP (full-length and cleaved forms)
-
Cytochrome c
-
XIAP
-
TRAIL-R2/DR5
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase Activity Assay (Fluorometric)
This assay quantifies the activity of specific caspases.
Materials:
-
Fluorometric caspase activity assay kit (for caspase-3/7, -8, or -9)
-
Cell lysis buffer (provided in the kit)
-
Caspase substrate (e.g., DEVD-AFC for caspase-3/7)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Seed and treat cells as required.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Add 50 µL of the cell lysate to a well of a 96-well black plate.
-
Prepare the reaction mixture containing the caspase substrate according to the kit's instructions.
-
Add 50 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
Subcellular Fractionation for Cytochrome c Release
This protocol separates the mitochondrial and cytosolic fractions to assess cytochrome c translocation.
Materials:
-
Cell fractionation kit or buffers (Hypotonic buffer, Dounce homogenizer)
-
Centrifuge and microcentrifuge
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Lyse the mitochondrial pellet using a suitable lysis buffer.
-
Analyze both the cytosolic and mitochondrial fractions for the presence of cytochrome c by Western blotting. Use COX IV as a mitochondrial marker and GAPDH as a cytosolic marker to confirm fraction purity.
Visualizations
Caption: Signaling pathway of TRAIL-induced apoptosis and this compound sensitization.
Caption: General experimental workflow for studying this compound and TRAIL synergy.
References
- 1. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application Notes and Protocols for Obatoclax and Sorafenib Co-Treatment in Acute Myeloid Leukemia (AML)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the co-treatment of Obatoclax and sorafenib (B1663141) in Acute Myeloid Leukemia (AML). The protocols are based on established methodologies demonstrating the synergistic apoptotic effects of this drug combination in preclinical AML models.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid cells. A common mechanism of resistance to therapy in AML is the overexpression of anti-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family, such as Mcl-1, Bcl-2, and Bcl-xL. Sorafenib, a multi-kinase inhibitor, has shown efficacy in AML, in part by downregulating Mcl-1.[1][2] this compound is a BH3 mimetic that can inhibit multiple anti-apoptotic Bcl-2 family proteins, including Mcl-1, Bcl-2, and Bcl-xL.[3][4][5] The combination of sorafenib and this compound has been shown to be highly synergistic in inducing apoptosis in AML cells, while largely sparing normal hematopoietic cells.[1][3] This document provides detailed protocols for investigating this synergistic interaction.
Data Presentation
In Vitro Efficacy of this compound and Sorafenib in AML Cell Lines
The following table summarizes the quantitative data on the effects of this compound and sorafenib co-treatment on cell viability and apoptosis in various AML cell lines.
| Cell Line | Drug Combination | Concentration | Duration | Effect | Reference |
| U937 | Sorafenib + this compound | 7.5µM + 1.5µM | 24 hours | Pronounced apoptosis | [1] |
| MV4-11 (FLT3-ITD) | Sorafenib + this compound | 75nM + 0.5µM | 48 hours | Enhanced lethality | [1] |
| HL-60 | Sorafenib + this compound | 7.5µM + 2µM | 48 hours | Enhanced lethality | [1] |
Synergy Analysis: Median dose effect analysis of U937 cells treated with a fixed ratio of sorafenib and this compound for 48 hours yielded Combination Index (CI) values significantly less than 1.0, indicating a strong synergistic interaction.[1]
Efficacy in Primary AML Blasts and Normal Cells
| Cell Type | Drug Combination | Concentration | Duration | Effect | Reference |
| Primary AML Blasts (n=4) | Sorafenib + this compound | 7.5µM + 0.5µM | 48 hours | Significant increase in cell death | [1][4] |
| Normal CD34+ cells | Sorafenib + this compound | Various | 48 hours | Minimal lethality | [1][3] |
In Vivo Efficacy in AML Xenograft Model
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Nude mice with U937 xenografts | Sorafenib + this compound | 80 mg/kg + 3.5 mg/kg | Markedly reduced tumor growth and prolonged survival | [4][5] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human myeloid leukemia cell lines such as U937, MV4-11, and HL-60.
-
Primary Cells: Primary AML blasts can be isolated from patient bone marrow or peripheral blood using Ficoll-Paque density gradient centrifugation.[6] Normal CD34+ hematopoietic stem cells can be used as a control.[1]
-
Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 1% penicillin-streptomycin. For primary cells, appropriate cytokines (e.g., IL-3, G-CSF) may be required.[6]
-
Reagents: Sorafenib (e.g., Nexavar) and this compound mesylate (GX15-070). Prepare stock solutions in DMSO and store at -20°C.
Cell Viability Assay (MTT Assay)
This protocol determines the percentage of viable cells after drug treatment.
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^5 cells/well.[6]
-
Drug Treatment: Treat cells with various concentrations of sorafenib, this compound, or the combination for 24, 48, or 72 hours.[7] Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat AML cells with the desired concentrations of sorafenib and/or this compound for the indicated time (e.g., 48 hours).[1][6]
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.[6]
-
Washing: Wash the cells twice with cold PBS.[6]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8]
Western Blot Analysis
This technique is used to detect changes in protein expression levels in key signaling pathways.
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-2, cleaved PARP, cleaved Caspase-3, Bim, p-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[1][9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.[1]
Clonogenic Assay (Colony Formation Assay)
This assay assesses the ability of single cells to form colonies, indicating self-renewal capacity.
-
Cell Plating: Plate a low density of AML cells in a semi-solid medium (e.g., methylcellulose) containing the drugs of interest.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.[7]
-
Colony Staining and Counting: Stain the colonies with MTT or crystal violet and count them manually or using an automated colony counter.[7]
Mandatory Visualizations
Signaling Pathway of this compound and Sorafenib Co-treatment in AML
Caption: Mechanism of synergistic apoptosis by this compound and sorafenib in AML.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for in vitro evaluation of drug co-treatment.
Logical Relationship of Synergistic Drug Action
Caption: Synergistic interaction of sorafenib and this compound leading to AML cell death.
References
- 1. Inhibition of Bcl-2 antiapoptotic members by this compound potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Inhibition of Bcl-2 antiapoptotic members by this compound potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Addressing Obatoclax Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges of Obatoclax in aqueous solutions. The following information is designed to help users overcome common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound mesylate?
A1: The recommended solvent for preparing stock solutions of this compound mesylate is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound is readily soluble in DMSO, but it is practically insoluble in water and has very low solubility in ethanol.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q2: What is the maximum concentration for an this compound stock solution in DMSO?
A2: this compound mesylate can be dissolved in DMSO at high concentrations. Commercially available data suggests solubility in DMSO can reach up to 83 mg/mL (approximately 200.73 mM).[1][3] However, for practical laboratory use, preparing a stock solution in the range of 10 mM to 50 mM is common and recommended.[4]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: No, it is not recommended to dissolve this compound directly in aqueous solutions such as Phosphate-Buffered Saline (PBS) or cell culture media. This compound is a hydrophobic compound with very poor aqueous solubility and will likely not dissolve, or will immediately precipitate.[3]
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with a concentration of 0.1% or less being preferable for long-term experiments.[5] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells.
Q5: My this compound solution appears cloudy after dilution in cell culture media. What should I do?
A5: Cloudiness or visible precipitate indicates that the this compound has "crashed out" of solution because its solubility limit in the aqueous medium has been exceeded. You should not proceed with the experiment using a precipitated solution as the actual concentration of the dissolved compound is unknown and the precipitate can have confounding effects on the cells. Refer to the troubleshooting guides below for solutions.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution in Aqueous Media
Question: I prepared a high-concentration stock solution of this compound in DMSO. When I add it to my cell culture medium, a precipitate forms instantly. What is causing this and how can I prevent it?
Answer: This is a common issue with highly hydrophobic compounds like this compound. The rapid change in solvent environment from DMSO to the aqueous medium causes the compound to exceed its solubility limit and precipitate.
Troubleshooting Flowchart: Immediate Precipitation
References
Technical Support Center: Optimizing Obatoclax Dosage for Apoptosis Induction
Welcome to the technical support center for Obatoclax. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when using this compound to induce apoptosis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small-molecule, pan-Bcl-2 family inhibitor. It functions as a BH3 mimetic, binding to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[1][2] This action prevents them from sequestering pro-apoptotic effector proteins like Bax and Bak.[2][3] The liberation and subsequent activation of Bax and Bak lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.[1][4]
Q2: What is a recommended starting concentration range for in vitro experiments?
A2: The effective concentration of this compound is highly cell-type dependent. For initial dose-response studies, a broad range is recommended. Based on published literature, concentrations typically range from the low nanomolar (nM) to the low micromolar (µM) scale.[5][6] For many cell lines, including various colorectal, lung, and leukemia cell lines, IC50 values (the concentration required to inhibit cell proliferation by 50%) are often observed between 25 nM and 1 µM after 48-72 hours of treatment.[5][7][8] It is crucial to perform a dose-response curve for your specific cell model to determine the optimal working concentration.
Q3: How does the hydrophobicity of this compound affect its use in experiments?
A3: this compound is a hydrophobic molecule, which can lead to insolubility in aqueous-based assay buffers.[3] This property can underestimate its activity in certain assays like fluorescence polarization if the compound precipitates.[3] It is essential to ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting it in culture media. Due to its lipophilic nature, it is expected to readily partition into cellular membranes where the Bcl-2 family proteins reside.[3]
Q4: Can this compound be used in combination with other therapeutic agents?
A4: Yes, this compound has shown synergistic effects when combined with other anti-cancer agents. Its ability to inhibit Mcl-1, a common resistance factor, makes it a strong candidate for combination therapies.[3] For example, it has been shown to enhance apoptosis and overcome resistance when used with conventional chemotherapeutics like paclitaxel (B517696) or targeted agents like sorafenib.[9][10]
Troubleshooting Guide
Issue 1: I am not observing significant apoptosis at expected concentrations.
| Potential Cause | Troubleshooting Step |
| Cell Line Resistance | Some cell lines may be intrinsically resistant to Bcl-2 family inhibition. Confirm the expression levels of anti-apoptotic proteins (Mcl-1, Bcl-2, Bcl-xL) in your cell line. High expression of a specific member might require higher concentrations or combination therapy. |
| Suboptimal Incubation Time | Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your cell model.[1][5] |
| Drug Inactivity | Ensure the this compound stock solution is properly stored and has not expired. Test the compound on a known sensitive cell line as a positive control. |
| Assay Sensitivity | The chosen apoptosis assay may not be sensitive enough or may be detecting the wrong stage of apoptosis. Use a combination of methods, such as Annexin V staining for early apoptosis and a marker of late-stage apoptosis like cleaved PARP.[11][12] |
Issue 2: I am observing high levels of cell death, but it doesn't appear to be apoptotic.
| Potential Cause | Troubleshooting Step |
| High Drug Concentration | Exceedingly high concentrations of this compound can induce non-apoptotic cell death pathways, such as necroptosis.[7] Reduce the concentration to a range closer to the determined IC50 value. |
| Off-Target Effects | At high doses, this compound may have off-target effects. Ensure your experimental conclusions are based on concentrations that demonstrate on-target activity (i.e., inhibition of Bcl-2 family proteins). |
| Autophagy Induction | This compound has been shown to induce autophagy, which can sometimes lead to cell death.[5][13] Assess autophagic markers like LC3 processing by Western blot. |
Issue 3: My experimental results are inconsistent.
| Potential Cause | Troubleshooting Step |
| Drug Solubility Issues | Incomplete solubilization of this compound in media can lead to variable effective concentrations. Ensure the stock solution is fully dissolved in DMSO before final dilution. Vortex thoroughly after diluting in media. |
| Variable Cell Conditions | Ensure cells are in the logarithmic growth phase and have a consistent passage number. Cell health and density at the time of treatment can significantly impact results. |
| Assay Timing | Apoptosis is a dynamic process. Ensure that you are harvesting and analyzing cells at a consistent time point post-treatment for all replicates and experiments.[14] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used to induce apoptosis or inhibit proliferation in various cancer cell lines from published studies.
| Cell Line | Cancer Type | Concentration Range | Incubation Time | Observed Effect |
| HL-60 | Acute Myeloid Leukemia | 100 nM - 500 nM | 24 - 72 h | Dose- and time-dependent induction of apoptosis.[1] |
| HCT116, HT-29, LoVo | Colorectal Cancer | 50 nM - 200 nM | 72 h | Dose-dependent reduction in cell number; IC50 values of 25.85, 40.69, and 40.01 nM, respectively.[5] |
| DLD-1, HCT 116 | Colorectal Cancer | 100 nM - 200 nM | 24 h | Dose-dependent increase in cleaved caspases 3, 8, and 9.[7][15] |
| A549, SW1573 | Non-Small Cell Lung Cancer | 0.5 µM - 2 µM | 48 h | Synergistic apoptosis when combined with TRAIL.[16] |
| MOLM13, MV-4-11 | Acute Myeloid Leukemia | 0.004 µM - 0.16 µM | 72 h | Reduction in cell viability.[6] |
| Hepa1-6 | Hepatocellular Carcinoma | ~200 nM | Not Specified | Increased early and late apoptosis.[17] |
Visualizations and Workflows
This compound Signaling Pathway
Caption: this compound inhibits Bcl-2 proteins to induce apoptosis.
Experimental Workflow for Dosage Optimization
Caption: Workflow for determining optimal this compound dosage.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting this compound experiments.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ viable cells/well for suspension or 5 x 10³ for adherent) and allow them to adhere overnight if necessary.[6]
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range for testing could be 1 nM to 10 µM. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[6]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[6]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value using non-linear regression.
Protocol 2: Apoptosis Quantification by Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells via flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., based on the IC50 from Protocol 1) and a vehicle control for the determined optimal time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant, which contains floating apoptotic cells. For suspension cells, collect them directly. Centrifuge the cell suspension and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for Cleaved Caspase-3 and PARP
This protocol confirms apoptosis by detecting key protein cleavage events.
-
Cell Treatment & Lysis: Treat cells in culture dishes as described above. After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[15] Visualize the protein bands using a digital imager or X-ray film. An increase in the cleaved forms of Caspase-3 and PARP confirms apoptosis induction.[7]
References
- 1. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. pnas.org [pnas.org]
- 4. VSV oncolysis in combination with the BCL-2 inhibitor this compound overcomes apoptosis resistance in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Bcl-2 antiapoptotic members by this compound potently enhances sorafenib-induced apoptosis in human myeloid leukemia cells through a Bim-dependent process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis detection: a purpose-dependent approach selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oaepublish.com [oaepublish.com]
- 17. This compound, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Potential Off-Target Effects of Obatoclax: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Obatoclax. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of cell death with this compound treatment, but I'm not seeing the classic markers of apoptosis. What could be happening?
A1: While this compound is a known pan-Bcl-2 inhibitor that induces apoptosis, it can also trigger other cell death mechanisms.[1][2] You may be observing off-target effects leading to autophagy-dependent cell death or necroptosis.[2][3] Some studies have shown that this compound can induce cytotoxicity even in cells lacking both BAX and BAK, which are crucial for the intrinsic apoptotic pathway.[1] It is recommended to probe for markers of autophagy (e.g., LC3-I to LC3-II conversion, p62 degradation) and necroptosis (e.g., MLKL phosphorylation) to get a clearer picture of the cell death mechanism in your specific model.
Q2: I'm observing a significant decrease in cell proliferation, but apoptosis levels are only moderately increased. Is this expected?
A2: Yes, this is a plausible scenario. This compound has been shown to induce G1/G0-phase cell cycle arrest in some cancer cell lines, such as esophageal cancer cells.[4] This effect can be independent of its pro-apoptotic activity and is mediated through the p38/p21(waf1/Cip1) signaling pathway.[4] Therefore, the reduction in cell viability you are observing could be a combination of apoptosis and cell cycle arrest. It would be beneficial to perform cell cycle analysis using flow cytometry to confirm this.
Q3: I've read that this compound can induce autophagy. Is this a pro-survival or pro-death mechanism?
A3: The role of this compound-induced autophagy is context-dependent and can be either cytoprotective or cytotoxic. In some instances, inhibiting autophagy can enhance this compound-induced apoptosis.[5] Conversely, in other contexts, this compound induces toxic autophagy, leading to cell death.[6] The outcome appears to depend on the specific cell type and the presence of other stimuli. It is crucial to experimentally determine the role of autophagy in your system, for example, by using autophagy inhibitors (like 3-methyladenine (B1666300) or chloroquine) or genetic knockdown of key autophagy genes (like ATG5 or ATG7) and observing the effect on cell viability.[5][6]
Q4: Are there any known off-target signaling pathways affected by this compound that are not directly related to Bcl-2 family proteins?
A4: Yes, several off-target signaling pathways have been identified. This compound can suppress the WNT/β-catenin signaling pathway, leading to the downregulation of survivin, an anti-apoptotic protein.[7][8] This represents a novel pro-apoptotic mechanism independent of its direct Bcl-2 inhibition.[7] Additionally, this compound has been reported to inhibit the NF-κB survival pathway, which can contribute to its pro-apoptotic effects.[9]
Q5: I'm having trouble with the solubility of this compound in my aqueous-based assays. What can I do?
A5: this compound is a hydrophobic molecule, and its insolubility in aqueous solutions is a known issue that can affect the accuracy of in vitro assays.[10] It is crucial to ensure that the compound is fully dissolved in a suitable organic solvent, such as DMSO, before preparing your final working concentrations in culture media. Be mindful of the final DMSO concentration in your experiments, as high concentrations can be toxic to cells. It is also important to note that due to its lipophilic nature, this compound readily partitions into cellular membranes where Bcl-2 family members are located.[10]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Incomplete Solubilization. As mentioned, this compound is hydrophobic. Ensure your stock solution is fully dissolved in DMSO and vortex thoroughly before each use. When diluting into aqueous media, do so rapidly and mix well to prevent precipitation.
-
Possible Cause 2: Cell Density. The initial seeding density of your cells can influence their sensitivity to treatment. Standardize your cell seeding numbers for all experiments.
-
Possible Cause 3: Assay Duration. The cytotoxic effects of this compound can be time-dependent. Ensure you are using a consistent incubation time for your viability assays. Some cell lines may require longer exposure times to exhibit a significant response.[11]
Issue 2: Observing unexpected changes in protein expression unrelated to the Bcl-2 family.
-
Possible Cause: Off-target effects on signaling pathways. this compound can modulate pathways such as WNT/β-catenin and NF-κB.[7][9] This can lead to changes in the expression of proteins like survivin, c-MYC, and cyclin D1.[8] If you observe unexpected changes, consider investigating these alternative pathways.
-
Recommendation: Perform a broader analysis of key signaling nodes in these pathways using techniques like Western blotting or proteomic arrays to identify the affected pathways in your experimental system.
Issue 3: Difficulty in interpreting the role of autophagy in this compound-induced cell death.
-
Possible Cause: Dual role of autophagy. Autophagy can be a double-edged sword. To dissect its role, use a combination of pharmacological inhibitors and genetic approaches.
-
Experimental Workflow:
-
Confirm autophagy induction by monitoring LC3-II accumulation and p62 degradation via Western blot.
-
Treat cells with this compound in the presence and absence of autophagy inhibitors (e.g., 3-MA, chloroquine).
-
Assess cell viability. An increase in cell death upon autophagy inhibition suggests a pro-survival role, while a decrease suggests a pro-death role.
-
For more definitive results, use siRNA or shRNA to knock down key autophagy genes like ATG5 or ATG7 and repeat the viability experiments.[5][12]
-
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| HCT116 | Colorectal Cancer | 25.85 | 72 hours[3] |
| HT-29 | Colorectal Cancer | 40.69 | 72 hours[3] |
| LoVo | Colorectal Cancer | 40.01 | 72 hours[3] |
| MOLM13 | Acute Myeloid Leukemia | 4 - 160 | 72 hours[13] |
| MV-4-11 | Acute Myeloid Leukemia | 9 - 46 | 72 hours[13] |
| Kasumi 1 | Acute Myeloid Leukemia | 8 - 845 | 72 hours[13] |
| OCI-AML3 | Acute Myeloid Leukemia | 12 - 382 | 72 hours[13] |
| SCLC cell lines | Small Cell Lung Cancer | 80 - 1040 | 96 hours[11] |
Table 2: Binding Affinities (Ki) of this compound for Bcl-2 Family Proteins
| Protein | Ki (µM) |
| Bcl-2 | ~1 - 7 |
| Bcl-xL | ~1 - 7 |
| Bcl-w | ~1 - 7 |
| Mcl-1 | ~1 - 7 |
| A1 | ~1 - 7 |
| Bcl-b | ~1 - 7 |
Note: The Ki values are approximate and were determined by fluorescence polarization assay. The hydrophobicity of this compound may lead to an underestimation of its activity in aqueous-based assays.[10]
Detailed Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed 2 x 10^4 viable cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.003 µM to 3 µM) or vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 0.1 N HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[13]
-
2. Western Blot Analysis for Autophagy and Apoptosis Markers
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Mcl-1, Bax, Bak.
-
Autophagy: LC3B, p62/SQSTM1, Atg5, Atg7, Beclin-1.
-
Signaling: p-p38, p38, p21, β-catenin, Survivin, p-NF-κB, NF-κB.
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
3. Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.
-
Procedure:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Visualizations
Caption: Off-target signaling pathways modulated by this compound.
Caption: Experimental workflow to determine the role of autophagy.
References
- 1. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound induces G1/G0-phase arrest via p38/p21(waf1/Cip1) signaling pathway in human esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces Beclin 1- and ATG5-dependent apoptosis and autophagy in adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Pan-BCL-2 Inhibitor, Downregulates Survivin to Induce Apoptosis in Human Colorectal Carcinoma Cells Via Suppressing WNT/β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. pnas.org [pnas.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Obatoclax Resistance in Tumor Cell Lines: A Technical Support Center
Welcome to the technical support center for troubleshooting Obatoclax resistance. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to the Bcl-2 family inhibitor, this compound, in their tumor cell line experiments. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you identify, understand, and overcome this compound resistance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My tumor cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms?
A1: Acquired resistance to this compound in tumor cell lines can arise from several molecular changes. The most frequently observed mechanisms include:
-
Alterations in Bcl-2 Family Protein Expression: Overexpression of anti-apoptotic proteins, particularly Mcl-1, is a primary driver of resistance.[1][2][3][4][5] this compound functions as a pan-Bcl-2 inhibitor, but high levels of Mcl-1 can sequester pro-apoptotic proteins like Bak, preventing apoptosis.[2][3] Some resistant cells may also exhibit changes in the expression of other Bcl-2 family members like Bcl-xL or Bcl-2.[3][6]
-
Modulation of Autophagy: Autophagy can have a dual role in this compound response. In some contexts, this compound induces autophagy which can be a pro-death mechanism, leading to caspase-independent cell death.[7] However, in other scenarios, autophagy can act as a pro-survival pathway, allowing cells to endure the stress induced by this compound.[8][9] Resistant cells might suppress pro-death autophagy or enhance pro-survival autophagy.[10]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways like PI3K/Akt can promote cell survival and confer resistance to various anticancer drugs, including Bcl-2 inhibitors.[11][12][13] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins, counteracting the effects of this compound.
-
Reduced Drug Bioavailability: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively efflux this compound from the cell, reducing its intracellular concentration and efficacy.[14][15][16]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: A systematic approach involving several key experiments can help elucidate the resistance mechanism in your cell line. We recommend the following workflow:
Experimental Workflow for Investigating this compound Resistance
Caption: A step-by-step workflow to diagnose the cause of this compound resistance.
Q3: My cells show high levels of Mcl-1. How can I overcome this resistance?
A3: Overcoming Mcl-1-mediated resistance often requires a combination therapy approach. Consider the following strategies:
-
Combine with Mcl-1 specific inhibitors: Although this compound is a pan-Bcl-2 inhibitor, its efficacy can be limited by very high Mcl-1 expression.[2][3] Combining this compound with a more specific and potent Mcl-1 inhibitor may restore sensitivity.
-
Co-treatment with agents that downregulate Mcl-1: Certain drugs, like the multi-kinase inhibitor sorafenib, can decrease Mcl-1 levels. Combining this compound with such agents can be a synergistic strategy.
-
Utilize drugs that induce Bim: The pro-apoptotic protein Bim can neutralize Mcl-1. Treatments that increase Bim expression can render Mcl-1-dependent cells sensitive to this compound.[17]
Q4: I suspect autophagy is playing a pro-survival role in my resistant cells. How can I test this and what can I do?
A4: To investigate the role of autophagy, you can perform an autophagy flux assay. If you observe increased autophagic flux in your resistant cells upon this compound treatment, it suggests a pro-survival role. To counteract this, you can:
-
Inhibit autophagy: Use autophagy inhibitors like chloroquine (B1663885) or hydroxychloroquine (B89500) (HCQ) in combination with this compound.[8] Inhibition of this survival mechanism can re-sensitize the cells to this compound.
-
Knockdown key autophagy genes: Use siRNA to target essential autophagy genes like ATG5 or ATG7 to confirm that inhibiting autophagy enhances this compound-induced cell death.[18]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound sensitivity and resistance.
Table 1: this compound EC50 Values in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | This compound Sensitivity | EC50 (48h) | EC50 (72h) |
| H1975 | Sensitive | 267 nM | 66 nM |
| H727 | Resistant | 3.2 µM | 621 nM |
| H460 (parental) | Sensitive | - | - |
| H460-ENU (resistant) | Resistant | Significantly higher than parental | - |
Data extracted from a study on this compound resistance in Non-Small Cell Lung Cancer (NSCLC) cell lines.[10]
Table 2: Effect of this compound on Cell Viability in AML Cell Lines
| Cell Line | Venetoclax (B612062) Sensitivity | This compound IC50 (72h) |
| MOLM13 | Sensitive | < 3 nM |
| MV-4-11 | Sensitive | < 3 nM |
| Kasumi 1 | Resistant | ~30 nM |
| OCI-AML3 | Resistant | ~100 nM |
This table shows that this compound can be effective even in Acute Myeloid Leukemia (AML) cell lines that are resistant to the Bcl-2 specific inhibitor, Venetoclax, suggesting its utility in overcoming certain resistance mechanisms.[6]
Key Experimental Protocols
1. Western Blotting for Bcl-2 Family and Signaling Proteins
-
Objective: To assess the expression levels of anti-apoptotic proteins (Mcl-1, Bcl-xL, Bcl-2), pro-apoptotic proteins (Bak, Bax), and key signaling proteins (p-Akt, Akt).
-
Methodology:
-
Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[1]
-
2. Autophagy Flux Assay (LC3-II Turnover)
-
Objective: To measure the rate of autophagy by monitoring the conversion of LC3-I to LC3-II and its degradation.
-
Methodology:
-
Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 50 µM chloroquine or bafilomycin A1) for various time points.
-
Lyse the cells and perform Western blotting for LC3 and p62.
-
An accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates active autophagic flux. A decrease in p62 levels confirms autophagy induction.[1][18]
-
Alternatively, use a Cyto-ID™ Autophagy Detection kit and analyze by flow cytometry.[1]
-
3. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat with a serial dilution of this compound for 24, 48, or 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or isopropanol (B130326) with 0.1 N HCl.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate IC50/EC50 values using non-linear regression analysis.[6]
-
Signaling Pathways and Resistance Mechanisms
This compound Action and Mcl-1-Mediated Resistance
This compound is a BH3 mimetic that binds to the BH3-binding groove of anti-apoptotic Bcl-2 family proteins, including Mcl-1, Bcl-2, and Bcl-xL.[6] This prevents them from sequestering the pro-apoptotic proteins Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to apoptosis.[3][4] Overexpression of Mcl-1 provides a larger pool of anti-apoptotic protein that must be inhibited, thus conferring resistance.[2][3]
Caption: Mcl-1 overexpression can lead to this compound resistance.
Role of Pro-Survival Autophagy in Resistance
In some cellular contexts, this compound can induce autophagy that serves as a survival mechanism. This process involves the degradation of cellular components to provide energy and building blocks, allowing the cell to withstand the stress of drug treatment.
Caption: Pro-survival autophagy can contribute to this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule this compound (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deanfrancispress.com [deanfrancispress.com]
- 6. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of the PI3K/Akt pathway and chemotherapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oaepublish.com [oaepublish.com]
- 16. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the In-Vivo Efficacy of Obatoclax
Welcome to the technical support center for researchers utilizing Obatoclax in in-vivo experimental models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize the efficacy of your studies.
Troubleshooting Guide
This section addresses specific issues that may arise during your in-vivo experiments with this compound.
Problem 1: Limited or no single-agent efficacy of this compound in my animal model.
-
Possible Cause 1: Suboptimal Dosing or Schedule. The dose and frequency of this compound administration are critical for its antitumor activity. Clinical trials have shown that the tolerability and efficacy can be schedule-dependent.[1][2]
-
Recommendation: Review the dosing regimens used in published preclinical studies. For instance, in a DLBCL xenograft model, this compound was administered at 3.0 mg/kg.[3] In a murine lymphoma model, a daily dosing schedule for 5 days (10 mg/kg on days 1, 4, and 5, and 5 mg/kg on days 2 and 3) via intraperitoneal injection was used.[4] It is crucial to perform a dose-escalation study in your specific animal model to determine the maximum tolerated dose (MTD).
-
-
Possible Cause 2: Intrinsic Resistance of the Tumor Model. The anticancer effect of this compound is dependent on the expression profile of Bcl-2 family proteins within the tumor cells.[5] Tumors that do not rely on the pro-survival Bcl-2 family members inhibited by this compound may exhibit intrinsic resistance.
-
Recommendation: Characterize the expression levels of anti-apoptotic proteins like Bcl-2, Bcl-xL, and particularly Mcl-1 in your cancer cell line or tumor model. High levels of Mcl-1 have been implicated in resistance to other BH3 mimetics, and while this compound does inhibit Mcl-1, the overall balance of pro- and anti-apoptotic proteins is key.[5][6] Consider using a different tumor model known to be sensitive to Bcl-2 family inhibition.
-
-
Possible Cause 3: Poor Bioavailability of the Formulation. this compound has poor aqueous solubility, which can significantly limit its bioavailability and in-vivo efficacy.[4][7]
-
Recommendation: Utilize a formulation designed to improve solubility and stability. This could involve co-solvents or, more advanced, nanoparticle-based delivery systems. A biomimetic nanoparticle formulation using poly(lactic-co-glycolic acid) (PLGA) coated with red blood cell membrane (RBCm) has been shown to prolong circulation time and increase tumor accumulation of this compound.[7]
-
Problem 2: Observed toxicity or poor tolerability in treated animals.
-
Possible Cause 1: Infusion-related side effects. Clinical studies in humans have identified transient neurological toxicities, such as somnolence, euphoria, and ataxia, as common dose-limiting side effects, particularly with shorter infusion times.[1][2]
-
Recommendation: Adjust the administration route and schedule. In clinical trials, a 3-hour infusion was better tolerated than a 1-hour infusion.[2] For animal studies, consider slower infusion rates or alternative administration routes like intraperitoneal injection, which may alter the pharmacokinetic profile and reduce peak plasma concentrations.
-
-
Possible Cause 2: Off-target effects. While this compound targets Bcl-2 family proteins, high concentrations may lead to off-target toxicities.
-
Recommendation: Perform a thorough MTD study to identify a dose that is both effective and well-tolerated. Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, and other clinical signs. If toxicity is observed, consider reducing the dose or exploring combination therapies that allow for a lower, less toxic dose of this compound to be used.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective combination strategies to enhance this compound's in-vivo efficacy?
A1: Combination therapy is a highly effective strategy. Synergistic effects have been observed with:
-
Proteasome inhibitors (e.g., Carfilzomib): This combination has shown pronounced activity in a DLBCL xenograft model.[3] The proposed mechanism involves the proteasome inhibitor increasing the levels of pro-apoptotic proteins, which are then unleashed by this compound's inhibition of anti-apoptotic proteins.
-
Chemotherapeutic agents (e.g., Doxorubicin, Paclitaxel (B517696), Cisplatin (B142131), Etoposide): Combining this compound with conventional chemotherapy can overcome resistance mechanisms. For example, this compound can reverse paclitaxel resistance in urothelial cancer cells by antagonizing Mcl-1.[8] Pre-treating cells with this compound before administering cytotoxic agents like cisplatin and etoposide (B1684455) has been shown to maximize tumor cell death in small cell lung cancer models.[9]
-
Targeted therapies (e.g., Lapatinib, Sorafenib): In CNS tumor models, the combination of Lapatinib and this compound has been shown to prolong survival.[10]
-
Immune checkpoint inhibitors (e.g., anti-PD-1): In a murine hepatocellular carcinoma (HCC) model, this compound sensitized tumor cells to T-cell mediated killing and enhanced the antitumor efficacy of anti-PD-1 therapy.[11]
Q2: How can I improve the delivery of this compound to the tumor site?
A2: Due to its hydrophobic nature, formulating this compound is key. Nanoparticle-based delivery systems are a promising approach. A study utilizing RBCm-OM/PLGA nanoparticles demonstrated improved pharmacokinetics, with prolonged drug circulation and higher accumulation in tumor tissue compared to free this compound.[7] This resulted in stronger antitumor efficacy and superior safety in a non-small-cell lung cancer model.[7]
Q3: What is the primary mechanism of action of this compound that I should be aware of for my in-vivo studies?
A3: this compound is a pan-Bcl-2 family inhibitor, acting as a BH3 mimetic.[5][12] It binds to the BH3-binding groove of anti-apoptotic proteins including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1.[6][13] This prevents them from sequestering pro-apoptotic proteins like Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation and apoptosis.[13] Some studies also suggest that this compound can induce autophagy and cell cycle arrest.[8][12]
Q4: Are there any known mechanisms of resistance to this compound?
A4: Resistance to BH3 mimetics is often linked to the overexpression of specific anti-apoptotic Bcl-2 family members that are not effectively inhibited by the drug. While this compound is a pan-inhibitor, the relative expression levels of Bcl-2, Bcl-xL, and Mcl-1 can influence sensitivity.[5] For instance, tumor cells that are highly dependent on an anti-apoptotic protein that is less potently inhibited by this compound may be more resistant. Additionally, alterations in downstream apoptotic machinery could also contribute to resistance.
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTD) of this compound in Clinical Trials
| Infusion Schedule | MTD | Patient Population | Reference |
| 1-hour intravenous | 1.25 mg/m² | Advanced solid tumors or lymphoma | [2] |
| 3-hour intravenous | 20 mg/m² | Advanced solid tumors or lymphoma | [2] |
| 3-hour intravenous | 28 mg/m² | Advanced Chronic Lymphocytic Leukemia | [1] |
Table 2: In-Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Treatment | Outcome | Reference |
| DLBCL Xenograft (SUDHL-4) | This compound (3.0 mg/kg) + Carfilzomib (B1684676) (2.0 mg/kg) | Significantly greater tumor growth inhibition than either agent alone | [3] |
| Murine Lymphoma (Tsc2+/-Eμ-Myc) | This compound (5-10 mg/kg) | Increased median survival from 22 to 31 days compared to vehicle | [4] |
| Murine Lymphoma (Eμ-myc (myr)Akt) | This compound + Doxorubicin | Significantly extended tumor-free survival compared to either drug alone | [4] |
| NSCLC Xenograft (A549) | RBCm-OM/PLGA nanoparticles | Stronger antitumor efficacy and superior safety compared to free this compound | [7] |
Key Experimental Protocols
Protocol 1: In-Vivo Xenograft Study for Combination Therapy (DLBCL Model)
-
Cell Line: SUDHL-4 human DLBCL cells.
-
Animal Model: Immunodeficient mice (e.g., SCID).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ SUDHL-4 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control
-
This compound (3.0 mg/kg, i.p. or i.v., schedule to be optimized)
-
Carfilzomib (2.0 mg/kg, i.v., schedule to be optimized)
-
This compound + Carfilzomib
-
-
Treatment Administration: Begin treatment when tumors reach a palpable size (e.g., 100 mm³). Administer drugs as per the defined schedule.
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the first sign of significant morbidity. Excise tumors for further analysis (e.g., Western blotting for apoptotic markers).
-
Reference: This protocol is adapted from a study by Dasmahapatra et al., 2012.[3]
Protocol 2: Preparation and In-Vivo Evaluation of Biomimetic Nanoparticles
-
Nanoparticle Preparation (RBCm-OM/PLGA):
-
Prepare PLGA nanoparticles encapsulating this compound Mesylate (OM) using an oil-in-water emulsion solvent evaporation method.
-
Isolate red blood cell membranes (RBCm) from whole blood.
-
Fuse the RBCm vesicles with the OM/PLGA nanoparticles by co-extrusion.
-
-
Characterization: Characterize the resulting RBCm-OM/PLGA nanoparticles for size, zeta potential, and drug loading efficiency.
-
Animal Model: Lung cancer xenograft model (e.g., A549 cells in nude mice).
-
Pharmacokinetic Study: Administer free OM and RBCm-OM/PLGA nanoparticles intravenously to different groups of mice. Collect blood samples at various time points to determine the drug concentration in plasma.
-
Biodistribution Study: After a set time post-injection, euthanize the mice and harvest major organs and tumors to quantify drug accumulation.
-
Efficacy Study: Treat tumor-bearing mice with free OM, empty nanoparticles, and RBCm-OM/PLGA nanoparticles. Monitor tumor growth and survival.
-
Reference: This protocol is based on the methodology described by Fan et al., 2020.[7]
Visualizations
Caption: Mechanism of action of this compound as a pan-Bcl-2 inhibitor.
References
- 1. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose finding studies of this compound (GX15-070), a small molecule pan-BCL-2 family antagonist, in patients with advanced solid tumors or lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound interacts synergistically with the irreversible proteasome inhibitor carfilzomib in GC- and ABC- DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Biomimetic nanoparticle loading this compound mesylate for the treatment of non-small-cell lung cancer (NSCLC) through suppressing Bcl-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lapatinib and this compound kill tumor cells through blockade of ERBB1/3/4 and through inhibition of BCL-XL and MCL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, the pan-Bcl-2 inhibitor sensitizes hepatocellular carcinoma cells to promote the anti-tumor efficacy in combination with immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of in vitro antileukemic activity of this compound and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pan-Bcl-2 inhibitor this compound promotes differentiation and apoptosis of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Toxicity Profile of Obatoclax in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the toxicity profile of Obatoclax as observed in clinical studies. The information is presented in a question-and-answer format to directly address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity (DLT) observed with this compound administration?
The most consistently reported dose-limiting toxicity for this compound across various clinical trials is neurologic toxicity.[1][2][3] These toxicities are generally transient and reversible.[4][3]
Q2: What are the common neurologic adverse events associated with this compound?
Common neurologic adverse events include:
-
Speech impairment and cognitive dysfunction[1]
The majority of these neurologic events are reported as Grade 1 or 2 in severity.[1][8]
Q3: How does the infusion duration of this compound affect its toxicity profile?
The duration of intravenous infusion significantly impacts the tolerability of this compound. Shorter infusion times are associated with a higher incidence and severity of neurologic toxicities at lower doses.
-
1-hour infusion: This schedule was associated with neuropsychiatric DLTs at relatively low doses, with a maximum tolerated dose (MTD) of 1.25 mg/m².
-
3-hour infusion: Extending the infusion time to 3 hours improved tolerability, allowing for higher doses. The MTD for a 3-hour infusion administered weekly was determined to be 20 mg/m².
-
24-hour infusion: A continuous 24-hour infusion has also been explored and was generally well-tolerated, with dose-limiting toxicities not being observed in some instances with this regimen.[3][5][7]
Q4: Are there any significant hematological toxicities associated with this compound?
When used as a single agent, this compound has been noted for its modest hematologic toxicity.[1] However, when used in combination with other chemotherapeutic agents known for myelosuppression (e.g., topotecan), Grade 3/4 hematologic adverse events such as neutropenia and thrombocytopenia have been observed.[1][5]
Q5: What is the mechanism of action of this compound?
This compound is a small molecule pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-XL, Bcl-w, and Mcl-1.[2][9][10][11] By binding to these proteins, this compound prevents them from inhibiting the pro-apoptotic proteins Bak and Bax.[10][12] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the intrinsic apoptotic pathway, ultimately resulting in cancer cell death.[10][12]
Troubleshooting Guide
Issue: Unexpectedly high incidence of neurologic side effects in an in vivo experiment.
Possible Cause & Troubleshooting Steps:
-
High Dose or Rapid Infusion: Neurologic toxicities are dose and infusion-rate dependent.
-
Solution: Consider reducing the dose or extending the infusion duration. A 3-hour or even a 24-hour infusion has been shown to be better tolerated than a 1-hour infusion in clinical settings.[3]
-
-
Off-Target Effects: The neurologic toxicities associated with this compound are suggested to be off-target effects, as they are not typically observed with other Bcl-2 inhibitors.[1]
-
Solution: While the specific off-target interactions are not fully elucidated, careful monitoring of neurologic signs is crucial. Ensure standardized neurological assessments are part of the study protocol.
-
Quantitative Data Summary
Table 1: Dose-Limiting Toxicities (DLTs) of this compound in Clinical Trials
| Study/Regimen | Cancer Type | Dose Level with DLTs | Dose-Limiting Toxicities | Reference |
| Single Agent (1-hour infusion) | Solid Tumors & Lymphoma | 1.25 mg/m² | Somnolence, Abnormal Coordination | |
| Single Agent (3-hour infusion) | Solid Tumors & Lymphoma | 20 mg/m² | Somnolence, Ataxia | [2] |
| Combination with Topotecan (B1662842) (3-hour infusion) | Solid Tumors | 20 mg/m² | Grade 3 Somnolence, Speech Impairment, Ataxia, Mood Disturbance, Febrile Neutropenia | [1][8] |
| Single Agent (3-hour infusion x 3 days) | Acute Myeloid Leukemia (AML) | 30 mg/day | Grade 3 Confusion, Ataxia, Somnolence | [3] |
| Single Agent (24-hour infusion) | Myelofibrosis | N/A | Grade 3 Ataxia, Grade 3 Heart Failure | [5] |
Table 2: Common Adverse Events Associated with this compound (Any Grade)
| Adverse Event | Frequency | Notes | References |
| Neurologic | |||
| Ataxia | ~50% in some studies | Most common neurologic AE | [1][5][8] |
| Somnolence/Fatigue | ~50% in some studies | Often transient | [1][2][5][8] |
| Mood Alterations/Euphoria | Common | Transient | [1][7][8] |
| Cognitive Dysfunction/Confusion | Common | Transient | [1][3][8] |
| Hematologic (in combination therapy) | |||
| Anemia | 27% (Grade 3/4) | In combination with myelosuppressive agents | [5] |
| Thrombocytopenia | 18% (Grade 3/4) | In combination with myelosuppressive agents | [5] |
Experimental Protocols
Protocol: Assessment of Neurologic Toxicity in Preclinical In Vivo Studies
-
Baseline Assessment: Prior to drug administration, perform a baseline neurologic assessment on all animals. This should include evaluation of gait, balance (e.g., beam walking test), and general activity levels.
-
Dosing and Administration: Administer this compound via the intended route (e.g., intravenous infusion). If using IV, consider a slower infusion rate (e.g., over 30-60 minutes for rodents) to mimic the improved tolerability of longer infusions seen in humans.
-
Post-Dosing Observation: Continuously monitor animals for the first 1-2 hours post-infusion, as neurologic effects are often acute and transient.[1] Record observations at regular intervals (e.g., every 15 minutes for the first hour, then hourly for the next 4 hours).
-
Standardized Scoring: Use a standardized scoring system to grade neurologic deficits. For example:
-
Ataxia: 0 = normal gait; 1 = slight swaying; 2 = obvious ataxia, difficulty walking; 3 = severe ataxia, unable to walk.
-
Somnolence: 0 = alert; 1 = mild lethargy; 2 = moderate lethargy, responsive to stimuli; 3 = severe lethargy, minimally responsive.
-
-
Data Analysis: Compare the incidence and severity of neurologic toxicities across different dose groups and vehicle controls. Determine the maximum tolerated dose based on these observations.
Protocol: Evaluation of Hematologic Toxicity
-
Baseline Blood Collection: Collect a baseline blood sample from each animal prior to the start of treatment to establish normal hematologic parameters (e.g., complete blood count).
-
Treatment and Monitoring: Administer this compound as a single agent or in combination with other therapies.
-
Blood Sampling: Collect blood samples at regular intervals throughout the study (e.g., weekly) and at the study endpoint.
-
Analysis: Perform a complete blood count (CBC) with differential on all samples. Pay close attention to neutrophil, platelet, and red blood cell counts.
-
Toxicity Grading: Grade hematologic toxicities based on a standardized veterinary scale (e.g., VCOG-CTCAE).
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for managing neurologic toxicity.
References
- 1. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicenter Phase I/II Study of this compound Mesylate Administered as a 3- or 24-Hour Infusion in Older Patients with Previously Untreated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose Finding Studies of this compound (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A phase I study of this compound mesylate, a Bcl-2 antagonist, plus topotecan in solid tumor malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pnas.org [pnas.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Mechanisms of antileukemic activity of the novel BH3 mimetic GX15-070 (this compound) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of Cytoprotective Autophagy in Obatoclax Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of cytoprotective autophagy in experiments involving Obatoclax.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule BH3 mimetic that functions as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1.[1][2] By binding to these proteins, this compound disrupts their interaction with pro-apoptotic proteins like Bax and Bak, thereby promoting apoptosis.[2] Additionally, this compound has been shown to induce autophagy, which can be either a pro-survival (cytoprotective) or pro-death mechanism depending on the cellular context.[3][4]
Q2: How does this compound induce autophagy?
This compound can induce autophagy through multiple signaling pathways:
-
Inhibition of the mTOR Pathway: Treatment with this compound has been shown to decrease the activity of key components of the mTOR signaling pathway, such as AKT, p70 S6K, and mTOR itself.[5] Since mTOR is a negative regulator of autophagy, its inhibition leads to the initiation of the autophagic process.[5]
-
Modulation of Beclin-1: As a BH3 mimetic, this compound can disrupt the inhibitory interaction between Bcl-2 family proteins and Beclin-1, a key protein in the initiation of autophagy.[3] This disruption frees Beclin-1 to form the VPS34 complex, which is essential for autophagosome formation.[2] However, some studies have reported that this compound can induce autophagy independently of Beclin-1.[2][6]
-
Induction of Mitochondrial Stress and ROS: this compound treatment can lead to mitochondrial dysfunction, characterized by an increase in reactive oxygen species (ROS) generation and a loss of mitochondrial membrane potential.[5] This mitochondrial stress is a known trigger for mitophagy, a selective form of autophagy that removes damaged mitochondria.[5]
Q3: Is the autophagy induced by this compound cytoprotective or cytotoxic?
The role of autophagy in response to this compound treatment is context-dependent and can be either cytoprotective or cytotoxic.
-
Cytoprotective Autophagy: In many cancer cell lines, including neuroblastoma and head and neck squamous cell carcinoma, this compound-induced autophagy acts as a survival mechanism.[3][7] In these cases, inhibiting autophagy with agents like hydroxychloroquine (B89500) (HCQ) or 3-methyladenine (B1666300) (3-MA) enhances the cytotoxic effects of this compound.[3][5]
-
Cytotoxic Autophagy (Autophagic Cell Death): In other cellular contexts, the combination of this compound with other agents, such as lapatinib, can lead to toxic autophagy and autophagic cell death.[5]
Q4: What are the key molecular markers to monitor for this compound-induced autophagy?
To monitor autophagy induction and flux, the following markers are crucial:
-
LC3-II: The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. An increase in LC3-II levels, often detected by Western blot, indicates an increase in autophagosome formation.[5][8]
-
p62/SQSTM1: The p62 protein is a receptor for ubiquitinated cargo destined for autophagic degradation. It is incorporated into the autophagosome and degraded in the autolysosome. Therefore, a decrease in p62 levels suggests a functional autophagic flux. Conversely, an accumulation of p62 alongside an increase in LC3-II can indicate a blockage in autophagic degradation.[8]
-
GFP-LC3 Puncta: In cells transfected with a GFP-LC3 plasmid, the formation of fluorescent puncta, representing the localization of LC3 to autophagosomes, can be visualized by fluorescence microscopy.[5]
Troubleshooting Guide
Issue 1: Inconsistent or contradictory results on the role of autophagy (cytoprotective vs. cytotoxic).
-
Possible Cause: The dual role of autophagy is highly dependent on the cancer cell type, the concentration of this compound used, and the combination with other drugs.
-
Troubleshooting Steps:
-
Cell Line Characterization: Carefully characterize the basal level of autophagy and the apoptotic machinery in your specific cell line.
-
Dose-Response and Time-Course Experiments: Perform detailed dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment. High concentrations may favor apoptosis, while lower concentrations might predominantly induce autophagy.
-
Autophagy Flux Assays: To distinguish between autophagy induction and blockage of the pathway, perform autophagy flux experiments. This involves treating cells with this compound in the presence and absence of a lysosomal inhibitor like chloroquine (B1663885) (CQ) or bafilomycin A1. A further increase in LC3-II levels in the presence of the inhibitor indicates a functional autophagic flux.[8] Some studies suggest this compound itself can impair lysosomal function, leading to a blocked autophagic flux.[8]
-
Genetic Knockdown: Use siRNA or shRNA to knock down key autophagy genes like ATG5 or BECLIN1 to confirm the role of autophagy in cell viability upon this compound treatment.[4][5]
-
Issue 2: Difficulty in interpreting LC3-II and p62 Western blot results.
-
Possible Cause: An increase in both LC3-II and p62 can be ambiguous, indicating either a massive induction of autophagy that outpaces lysosomal degradation or a blockage in the autophagic flux.
-
Troubleshooting Steps:
-
Autophagy Flux Analysis: As mentioned above, co-treatment with lysosomal inhibitors is essential for correct interpretation.[8]
-
Tandem Fluorescent LC3 Reporter: Use a tandem mCherry-EGFP-LC3 reporter. In autophagosomes (neutral pH), both EGFP and mCherry fluoresce (yellow puncta). In autolysosomes (acidic pH), the EGFP fluorescence is quenched, and only mCherry is visible (red puncta). An accumulation of yellow puncta suggests a blockage in autophagosome-lysosome fusion.
-
Electron Microscopy: Transmission electron microscopy (TEM) can be used to directly visualize the accumulation of autophagosomes versus autolysosomes.[4]
-
Issue 3: this compound treatment does not induce apoptosis, only autophagy.
-
Possible Cause: Some cancer cells may be resistant to apoptosis due to mutations in the apoptotic pathway or high levels of anti-apoptotic proteins. In such cases, autophagy may be the primary response to this compound.
-
Troubleshooting Steps:
-
Assess Apoptosis Markers: Confirm the lack of apoptosis by checking for PARP cleavage and caspase-3 activation via Western blot.[2][8]
-
Investigate Autophagic Cell Death: If apoptosis is blocked, investigate whether the observed autophagy is leading to autophagic cell death. This can be assessed by inhibiting autophagy (e.g., with 3-MA or ATG5 knockdown) and observing if cell viability is rescued.[5]
-
Combination Therapy: Consider combining this compound with other chemotherapeutic agents that can sensitize the cells to apoptosis or enhance autophagic cell death.[5]
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Reference |
| EC109 | Esophageal Cancer | 0.24 ± 0.04 µM | - | [8] |
| EC109/CDDP | Cisplatin-Resistant Esophageal Cancer | 0.29 ± 0.01 µM | - | [8] |
| HKESC-1 | Esophageal Cancer | - (IC50 at 48h for HKESC-1/cis was 0.125 µM) | - | [8] |
| HCT116 | Colorectal Cancer | - | 25.85 nM | [1] |
| HT-29 | Colorectal Cancer | - | 40.69 nM | [1] |
| LoVo | Colorectal Cancer | - | 40.01 nM | [1] |
| H1975 | Non-Small-Cell Lung Cancer | 267 nM | 66 nM | [2] |
| H727 | Non-Small-Cell Lung Cancer | 3.2 µM | 621 nM | [2] |
| UMSCC-1, Cal-33, 1483, UMSCC-22A | Head and Neck Squamous Cell Carcinoma | 50-200 nM | - | [7] |
| Neuroblastoma Cell Lines | Neuroblastoma | - | 0.014 to 1.449 µM | [3] |
Table 2: Effect of Autophagy Inhibitors on this compound Cytotoxicity
| Cell Line | This compound Treatment | Autophagy Inhibitor | Effect on Cell Viability | Reference |
| BT474, MCF7 | Lapatinib + this compound | 3-MA (2 mM) | Attenuated cell death | [5] |
| Neuroblastoma Cell Lines | GX 15–070 (this compound) | Hydroxychloroquine (HCQ) | Increased cytotoxicity | [3] |
| Head and Neck Squamous Cell Carcinoma Cell Lines | This compound | Chloroquine | Enhanced cytotoxicity | [7] |
Experimental Protocols
1. Western Blot for Autophagy Markers (LC3 and p62)
-
Cell Lysis: After treatment with this compound and/or autophagy modulators, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the bands for LC3-II and p62, and normalize to the loading control. The ratio of LC3-II to LC3-I or to the loading control is often calculated.
2. GFP-LC3 Puncta Formation Assay
-
Transfection: Seed cells on glass coverslips in a multi-well plate. Transfect the cells with a GFP-LC3 expressing plasmid using a suitable transfection reagent. Allow the cells to express the protein for 24-48 hours.
-
Treatment: Treat the transfected cells with this compound or vehicle control for the desired time.
-
Fixation and Mounting: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then wash again. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. Capture images from multiple random fields.
-
Analysis: Quantify the number of GFP-LC3 puncta per cell. A cell with more than 5-10 distinct puncta is typically considered positive for autophagy induction.
Signaling Pathway and Workflow Diagrams
Caption: Signaling pathways of this compound-induced autophagy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound induces Atg7-dependent autophagy independent of beclin-1 and BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GX15–070 (this compound), a Bcl-2 family proteins inhibitor engenders apoptosis and pro-survival autophagy and increases Chemosensitivity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces Beclin 1- and ATG5-dependent apoptosis and autophagy in adenoid cystic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Lapatinib Interact to Induce Toxic Autophagy through NOXA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound impairs lysosomal function to block autophagy in cisplatin-sensitive and -resistant esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neurological Side Effects of Obatoclax in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering neurological side effects during preclinical studies with the pan-Bcl-2 inhibitor, Obatoclax.
I. Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed neurological side effects of this compound in preclinical animal models?
A1: Based on extensive clinical data and anecdotal preclinical observations, the most anticipated neurological side effects in animal models include ataxia (impaired coordination), somnolence (drowsiness or sedation), and potential mood or cognitive alterations. These effects are often transient and dose-dependent.[1][2][3] Preclinical toxicology studies in rats have noted transient and reversible neurobehavioral symptoms such as reduced activity, uncoordinated movements, tremors, and somnolence.
Q2: What is the proposed mechanism behind this compound-induced neurotoxicity?
A2: The neurological effects of this compound are thought to be an "on-target" effect related to its inhibition of Bcl-2 family proteins, particularly Bcl-xL. Bcl-xL is known to play a role in synaptic function and neuronal development. By inhibiting these proteins, this compound may disrupt normal neuronal processes, leading to the observed side effects.
Q3: Are the neurological side effects of this compound reversible?
A3: Yes, both clinical and preclinical observations indicate that the neurological side effects of this compound are typically transient and resolve shortly after the infusion or drug administration period.[1][2]
Q4: How can I mitigate the neurological side effects of this compound in my animal studies?
A4: The primary strategy to mitigate neurological side effects is to optimize the dosing regimen. This can include:
-
Dose Reduction: Lowering the dose of this compound is the most straightforward approach to reducing the severity of side effects.
-
Prolonging Infusion Duration: Clinical data strongly suggests that extending the intravenous infusion time (e.g., from 1 hour to 3 hours or longer) can significantly improve the tolerability of this compound and reduce the incidence of dose-limiting neurotoxicity.[2][4] This approach can be adapted for preclinical studies using programmable syringe pumps for continuous infusion.
-
Formulation Optimization: While specific formulations to reduce neurotoxicity are not yet established for this compound, exploring different vehicle compositions could potentially alter the drug's pharmacokinetic profile and reduce peak plasma concentrations, thereby lessening acute neurological effects.
Q5: At what dose levels are neurological side effects typically observed in preclinical models?
A5: Specific dose-response data for neurological side effects in preclinical models is not extensively published. However, in clinical trials, dose-limiting grade 3 neurologic toxicities were observed at a dose of 20 mg/m² administered as a 3-hour infusion.[1] In a phase I study in patients with advanced solid tumors or lymphoma, the maximum tolerated dose (MTD) for a 1-hour infusion was 1.25 mg/m², limited by CNS events, while the MTD for a 3-hour infusion was significantly higher at 20 mg/m².[2] Researchers should perform initial dose-range finding studies in their specific animal model to determine the threshold for neurological side effects.
II. Troubleshooting Guides
This section provides guidance on how to identify, quantify, and manage specific neurological side effects observed during your experiments.
Troubleshooting Guide 1: Ataxia and Motor Coordination Deficits
Problem: Animals exhibit signs of ataxia, such as an unsteady gait, poor balance, or difficulty with coordinated movements after this compound administration.
Assessment and Quantification:
-
Rotarod Test: This is the gold standard for assessing motor coordination and balance. A decreased latency to fall from the rotating rod indicates ataxia.
-
Beam Walking Test: The ability of an animal to traverse a narrow beam can reveal more subtle coordination deficits.
-
Gait Analysis: Automated gait analysis systems can provide detailed quantitative data on various aspects of locomotion.
Management Strategies:
-
Confirm the Effect is Drug-Related: Ensure the observed ataxia is not due to other factors like illness or injury. Compare the behavior of this compound-treated animals to vehicle-treated controls.
-
Dose-Response Assessment: If ataxia is observed, test a lower dose of this compound to see if the effect is diminished.
-
Modify Administration Protocol: If using intravenous administration, prolong the infusion duration. For other routes, consider if a slower absorption profile could be achieved.
Quantitative Data Summary (Hypothetical Preclinical Data):
| Treatment Group | Dose (mg/kg) | Rotarod Latency to Fall (seconds) | Beam Walking Score (1-5 scale) |
| Vehicle Control | - | 180 ± 15 | 1.2 ± 0.3 |
| This compound | 5 | 120 ± 25 | 2.5 ± 0.5 |
| This compound | 10 | 60 ± 20 | 4.1 ± 0.6 |
| This compound (Slow Infusion) | 10 | 100 ± 22 | 3.0 ± 0.4 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data.
Troubleshooting Guide 2: Sedation and Hypoactivity
Problem: Animals appear lethargic, have reduced spontaneous movement, or are excessively drowsy following this compound administration.
Assessment and Quantification:
-
Open Field Test: This test measures general locomotor activity and exploratory behavior. A decrease in the total distance traveled, rearing frequency, and time spent in the center of the arena can indicate sedation.
-
Home Cage Activity Monitoring: Automated systems can track an animal's activity in its home cage over extended periods, providing a non-invasive measure of sedation.
Management Strategies:
-
Observe Onset and Duration: Note the timing of the sedative effects in relation to drug administration. Transient sedation immediately following dosing is common.
-
Adjust Dosing Schedule: If sedation is prolonged and interferes with other experimental procedures (e.g., feeding, behavioral testing), consider administering this compound at a different time of day (e.g., before the dark cycle when rodents are more active).
-
Dose Reduction: As with ataxia, lowering the dose is a primary strategy to reduce sedation.
Quantitative Data Summary (Hypothetical Preclinical Data):
| Treatment Group | Dose (mg/kg) | Total Distance Traveled in Open Field (cm) | Rearing Frequency in Open Field |
| Vehicle Control | - | 3500 ± 400 | 45 ± 8 |
| This compound | 5 | 2500 ± 350 | 30 ± 6 |
| This compound | 10 | 1500 ± 300 | 15 ± 5 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data.
III. Experimental Protocols
Protocol 1: Rotarod Test for Ataxia Assessment
Objective: To quantify motor coordination and balance in rodents treated with this compound.
Materials:
-
Rotarod apparatus
-
Test animals (mice or rats)
-
This compound and vehicle solutions
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Training (Optional but Recommended):
-
Place the animal on the stationary rod for 1 minute.
-
Start the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.
-
Repeat this training for 2-3 days prior to the experiment.
-
-
Testing:
-
Administer this compound or vehicle to the animals.
-
At the desired time point post-administration, place the animal on the rotarod.
-
Start the test with an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (the time until the animal falls off the rod). If an animal clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis: Calculate the average latency to fall for each animal and compare between treatment groups using appropriate statistical methods.
Protocol 2: Open Field Test for Sedation Assessment
Objective: To measure spontaneous locomotor activity and exploratory behavior in rodents treated with this compound.
Materials:
-
Open field arena (e.g., a square or circular box with high walls)
-
Video tracking software or infrared beam system
-
Test animals
-
This compound and vehicle solutions
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes.
-
Testing:
-
Administer this compound or vehicle.
-
At the desired time point post-administration, place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using video tracking software or an automated activity monitoring system.
-
-
Data Analysis: Analyze the recorded data for parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Velocity
-
Compare these parameters between treatment groups.
-
IV. Visualizations
Caption: Proposed signaling pathway for this compound-induced neurological side effects.
Caption: Experimental workflow for managing this compound-induced neurological side effects.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Phase I Dose Finding Studies of this compound (GX15-070), a Small Molecule Pan-BCL-2 Family Antagonist, in Patients with Advanced Solid Tumors or Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Obatoclax and Other Small-Molecule Bcl-2 Inhibitors
For researchers, scientists, and drug development professionals, this guide offers a side-by-side evaluation of Obatoclax in comparison to other small-molecule inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family. This comparison synthesizes available experimental data to objectively assess their performance, mechanisms of action, and potential applications in oncology and apoptosis research.
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1] Many cancers evade programmed cell death by overexpressing anti-apoptotic Bcl-2 family members, such as Bcl-2, Bcl-xL, and Mcl-1. Small-molecule inhibitors, known as BH3 mimetics, have emerged as a promising therapeutic strategy by antagonizing these anti-apoptotic proteins.[1] This guide focuses on a comparative analysis of this compound, a pan-Bcl-2 family inhibitor, and other notable inhibitors with more selective profiles.
Molecular Profile and Mechanism of Action
Small-molecule Bcl-2 inhibitors are designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., Bim, Bid, Puma). They bind to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic effector proteins like Bax and Bak.[2][3] This liberates Bax and Bak, allowing them to oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and ultimately, caspase-mediated apoptosis.[4][5]
The primary distinction between this compound and other inhibitors lies in their binding specificity across the Bcl-2 family.
-
This compound (GX15-070): Characterized as a pan-Bcl-2 family inhibitor, this compound is designed to bind to the BH3-binding groove of multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1.[1][6] This broad-spectrum activity allows it to potentially overcome resistance mechanisms that arise from the functional redundancy of different anti-apoptotic proteins.[1] For instance, its ability to inhibit Mcl-1 is significant, as Mcl-1 overexpression is a common mechanism of resistance to more selective Bcl-2/Bcl-xL inhibitors.[1][2] However, this broad activity comes at the cost of lower binding affinity compared to more targeted agents.[7]
-
Venetoclax (B612062) (ABT-199): A highly potent and selective small-molecule inhibitor of Bcl-2.[1] Its mechanism involves selectively binding to the BH3-binding groove of the Bcl-2 protein, showing minimal activity against other family members like Bcl-xL and Mcl-1.[8] This high selectivity results in a favorable safety profile, particularly avoiding the thrombocytopenia associated with Bcl-xL inhibition.[9]
-
Navitoclax (ABT-263): An orally bioavailable derivative of the early BH3 mimetic ABT-737, Navitoclax is a potent dual inhibitor of both Bcl-2 and Bcl-xL.[3][9] While effective in tumors dependent on either protein, its clinical utility is often limited by on-target toxicity, specifically a rapid and dose-dependent reduction in platelet count (thrombocytopenia), as platelets rely on Bcl-xL for their survival.[9][10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the Bcl-2 Family for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Drugs targeting Bcl-2 family members as an emerging strategy in cancer | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 8. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
Obatoclax: A Pan-Bcl-2 Inhibitor's Journey Through Clinical Trials
An in-depth analysis of Phase I and II clinical trial data for the experimental Bcl-2 family inhibitor, Obatoclax, reveals a complex landscape of modest single-agent activity, notable toxicities, and potential for combination therapies. This guide provides a comprehensive comparison of this compound's performance with other Bcl-2 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
This compound mesylate (GX15-070) is an experimental drug that was developed as a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] By binding to and inhibiting multiple anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, this compound was designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells.[3][4] Dysregulation of the Bcl-2 family, leading to the evasion of apoptosis, is a common feature in many hematological malignancies and solid tumors, contributing to therapeutic resistance.[1][2]
Phase I and II clinical trials have investigated this compound as a single agent and in combination with other chemotherapeutic agents across a range of cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), myelofibrosis, and non-small cell lung cancer (NSCLC).[2][5][6][7] While preclinical studies showed promise, the clinical activity of single-agent this compound has been modest, with more encouraging results observed in combination therapies.[8][9] However, dose-limiting neurologic toxicities have been a consistent challenge in its clinical development.[2][5]
This guide provides a detailed analysis of the available Phase I and II clinical trial data for this compound, offering a comparative perspective with other notable Bcl-2 inhibitors, Venetoclax and Navitoclax.
Comparative Analysis of this compound Clinical Trial Data
The following tables summarize the key quantitative data from Phase I and II clinical trials of this compound, alongside data from trials of Venetoclax and Navitoclax for comparison.
Table 1: Phase I Single-Agent this compound Clinical Trials
| Indication | Trial ID | N | Dosing Regimen | MTD | ORR | CR | PR | Key Adverse Events (Grade ≥3) | Reference |
| Advanced Solid Tumors/Lymphoma | GX001 | 8 | 1.25-7.0 mg/m² (1-hour infusion weekly) | 1.25 mg/m² | 0% | 0 | 0 | Somnolence, abnormal coordination | [5][10] |
| Advanced Solid Tumors/Lymphoma | GX005 | 27 | 5.0-20 mg/m² (3-hour infusion weekly) | 20 mg/m² | 3.7% | 0 | 1 | - | [5][10] |
| Advanced CLL | NCT00600964 | 26 | 3.5-40 mg/m² (1 or 3-hour infusion every 3 weeks) | 28 mg/m² (3-hr) | 4% | 0 | 1 | Somnolence, euphoria, ataxia | [2][11] |
| Untreated AML (Older Adults) | NCT00684918 | 3 (Phase I) | 30 mg/day (3-hour infusion x 3 days) | 20 mg/day | 0% | 0 | 0 | Confusion, ataxia, somnolence | [12] |
Table 2: Phase II Single-Agent this compound Clinical Trials
| Indication | Trial ID | N | Dosing Regimen | ORR | CR | PR | Key Adverse Events (Grade ≥3) | Reference |
| Myelofibrosis | - | 22 | 60 mg (24-hour infusion every 2 weeks) | 0% | 0 | 0 | Ataxia, heart failure, anemia, thrombocytopenia | [7] |
| Untreated AML (Older Adults) | NCT00684918 | 12 (Phase II) | 20 mg/day (3-hr x 3d) or 60 mg/day (24-hr x 3d) | 0% | 0 | 0 | Neurologic and psychiatric events | [12] |
Table 3: this compound in Combination Therapy Clinical Trials
| Indication | Combination | Trial Phase | N | Dosing Regimen | ORR | CR | PR | Key Adverse Events (Grade ≥3) | Reference |
| Relapsed NSCLC | Docetaxel | I/II | 32 (Phase II) | This compound 60 mg (24-hr infusion d1,2) + Docetaxel 75 mg/m² (d1) q3w | 11% | 0 | 3 | Neutropenia, febrile neutropenia, dyspnea | [6] |
| Relapsed CLL | Fludarabine + Rituximab | - | 13 | - | 85% | 15% | - | - | [9] |
Table 4: Comparative Efficacy of Bcl-2 Inhibitors in Hematological Malignancies
| Drug | Indication | N | ORR | CR | Key Adverse Events (Grade ≥3) | Reference |
| This compound | Relapsed CLL | 13 | 85% (in combo) | 15% (in combo) | - | [9] |
| Venetoclax | Relapsed/Refractory CLL (del[17p]) | 107 | 79.4% | 20% | Neutropenia, infection, anemia, thrombocytopenia | [13] |
| Navitoclax | Relapsed/Refractory CLL | - | 70% (in combo with Rituximab) | - | Thrombocytopenia | [9] |
| This compound | Untreated AML (Older Adults) | 12 | 0% | 0 | Neurologic and psychiatric events | [12] |
| Venetoclax | Relapsed/Refractory AML | 32 | 19% | - | Nausea, diarrhea, hypokalemia, vomiting | [8] |
| This compound | Myelofibrosis | 22 | 0% | 0 | Ataxia, heart failure, anemia, thrombocytopenia | [7] |
| Navitoclax | Myelofibrosis (in combo with Ruxolitinib) | 34 | SVR35: 26.5% at 24 wks | - | Thrombocytopenia, diarrhea, fatigue | [14] |
ORR: Overall Response Rate; CR: Complete Response; PR: Partial Response; MTD: Maximum Tolerated Dose; SVR35: Spleen Volume Reduction of ≥35%.
Experimental Protocols
Phase I Clinical Trial Design: Dose Escalation and MTD Determination
Phase I trials for this compound, as with other oncology drugs, primarily aimed to determine the Maximum Tolerated Dose (MTD) and assess the safety profile.[10][15] A common design is the "3+3" dose-escalation scheme.[10]
Protocol Outline:
-
Patient Cohorts: Patients are enrolled in small cohorts, typically of 3.
-
Dose Escalation: The first cohort receives the starting dose. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose level.
-
DLT Observation: If one patient in a cohort of 3 experiences a DLT, 3 more patients are added to that dose level.
-
MTD Definition: The MTD is generally defined as the dose level below the one at which ≥2 out of 3-6 patients experience a DLT.[15]
-
Pharmacokinetics: Blood samples are collected at specified time points to determine the drug's absorption, distribution, metabolism, and excretion.[16]
Phase II Clinical Trial Design: Efficacy and Safety Endpoints
Phase II trials are designed to evaluate the preliminary efficacy and further assess the safety of a new drug in a specific patient population.[4][13]
Key Components:
-
Primary Endpoint: Often the Overall Response Rate (ORR), which is the proportion of patients with a tumor size reduction of a predefined amount.[4]
-
Secondary Endpoints: May include Progression-Free Survival (PFS), Overall Survival (OS), duration of response, and safety.[13]
-
Patient Population: Well-defined inclusion and exclusion criteria are crucial for a homogenous study group.[17]
-
Response Assessment: Standardized criteria are used to evaluate tumor response, such as RECIST for solid tumors and IWG criteria for hematological malignancies.[5][11][18]
RECIST 1.1 Criteria for Solid Tumors: [5][6]
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions or the appearance of new lesions.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
IWG Criteria for Hematological Malignancies: [7][11][18]
-
Response criteria are specific to the disease and may include measures of bone marrow morphology, peripheral blood counts, and resolution of disease-related symptoms.
Pharmacodynamic Assessment of this compound
Pharmacodynamic studies were conducted in some trials to understand the biological effects of this compound on the target pathway.[16][19]
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) or tumor biopsies are collected before and after drug administration.
-
Biomarker Analysis:
-
Bax/Bak Activation: Co-immunoprecipitation and Western blotting can be used to detect the formation of activated Bax/Bak complexes, indicating the release from Bcl-2 inhibition.[16][20]
-
Apoptosis Induction: Measurement of plasma concentrations of oligonucleosomal DNA/histone complexes using ELISA can quantify the extent of apoptosis.[16][19]
-
Signaling Pathways and Experimental Workflows
Bcl-2 Family Signaling Pathway and this compound's Mechanism of Action
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[3][21] They are categorized into three subfamilies: anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic effectors (Bax, Bak), and pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma).[3] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic effectors, preventing apoptosis.[5][21] In response to cellular stress, BH3-only proteins are activated and bind to the anti-apoptotic proteins, releasing Bax and Bak.[3] Released Bax and Bak then oligomerize at the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[3][21]
This compound, as a pan-Bcl-2 inhibitor, mimics the action of BH3-only proteins by binding to the hydrophobic groove of multiple anti-apoptotic Bcl-2 family members, thereby liberating Bax and Bak to initiate apoptosis.[4][22]
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Representative Phase I Clinical Trial Workflow
The following diagram illustrates a typical workflow for a Phase I dose-escalation clinical trial, such as those conducted for this compound.
Caption: A simplified workflow of a 3+3 Phase I dose-escalation trial.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study of this compound (Pan Anti-Apoptotic BCL-2 Family Small Molecule Inhibitor) in Combination with Vincristine/Doxorubicin/Dexrazoxane, in Children with Relapsed/Refractory Solid Tumors or Leukemia | Dana-Farber Cancer Institute [dana-farber.org]
- 3. Choosing Primary and Secondary Endpoints in Phase 2 – Clinical Research Made Simple [clinicalstudies.in]
- 4. dam.esmo.org [dam.esmo.org]
- 5. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 6. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 7. Phase II study of this compound mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. dovepress.com [dovepress.com]
- 10. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus proposal for revised International Working Group 2023 response criteria for higher-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pharmacodynamic Approach to Assess this compound (GX15-070) and...: Ingenta Connect [ingentaconnect.com]
- 13. An Overview of Phase II Clinical Trial Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quanticate.com [quanticate.com]
- 22. project.eortc.org [project.eortc.org]
A Head-to-Head Study of Obatoclax, Gossypol, and Other BH3 Mimetics: A Comparative Guide
In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical target for inducing apoptosis in malignant cells. Small molecule inhibitors, known as BH3 mimetics, are designed to mimic the action of pro-apoptotic BH3-only proteins, thereby antagonizing anti-apoptotic Bcl-2 family members and triggering programmed cell death. This guide provides a comprehensive, head-to-head comparison of two notable pan-Bcl-2 inhibitors, Obatoclax and gossypol (B191359), alongside other relevant BH3 mimetics, with a focus on their performance supported by experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Binding Affinities and Cellular Activity
This compound and gossypol are both recognized as pan-inhibitors of the Bcl-2 family, exhibiting binding affinity for multiple anti-apoptotic members, albeit with relatively lower affinity compared to more selective inhibitors like ABT-737.[1] Their broad-spectrum activity, however, presents a potential advantage in overcoming resistance mechanisms mediated by the functional redundancy of different anti-apoptotic proteins.[2]
Binding Affinities of BH3 Mimetics
The inhibitory potential of a BH3 mimetic is fundamentally determined by its binding affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins. The following table summarizes the reported binding affinities (Ki) of this compound, gossypol, and the more selective BH3 mimetic ABT-737 against various Bcl-2 family members.
| Inhibitor | Bcl-2 Ki (µM) | Bcl-xL Ki (µM) | Mcl-1 Ki (µM) | Bcl-w Ki (µM) | A1 Ki (µM) |
| This compound (GX15-070) | 1.11 | 4.69 | 2.00 | 7.01 | 5.00 |
| Gossypol | 0.28 | 3.03 | 1.75 | 1.40 | >10 |
| ABT-737 | 0.12 | 0.064 | >20 | 0.024 | >20 |
Data sourced from the NIH Molecular Libraries Program Probe Reports.
Cellular Activity of this compound and Gossypol
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MOLM13 | Acute Myeloid Leukemia | 0.004–0.16 | [3] |
| MV-4-11 | Acute Myeloid Leukemia | 0.009–0.046 | [3] | |
| Kasumi 1 | Acute Myeloid Leukemia | 0.008–845 | [3] | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012–0.382 | [3] | |
| Gossypol (racemic) | SK-mel-19 | Melanoma | 23-46 | [4] |
| Sihas | Cervix | 23-46 | [4] | |
| H69 | Small Cell Lung | 23-46 | [4] | |
| K562 | Myelogenous Leukemia | 23-46 | [4] | |
| (-)-Gossypol | Various Cell Lines | - | Mean IC50 of 20 | [5] |
Mechanisms of Action and Signaling Pathways
Both this compound and gossypol induce apoptosis by inhibiting anti-apoptotic Bcl-2 proteins, leading to the activation of the intrinsic apoptotic pathway. However, their downstream effects and potential off-target activities exhibit some differences.
This compound functions as a pan-Bcl-2 inhibitor, binding to Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and A1.[2] Its binding to these anti-apoptotic proteins prevents them from sequestering pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Some studies suggest that this compound's cytotoxic effects can also be observed in cells lacking Bax and Bak, indicating the involvement of alternative cell death pathways.[1]
Gossypol also acts as a pan-inhibitor of the Bcl-2 family.[1] Beyond its direct interaction with Bcl-2 proteins, gossypol has been shown to induce apoptosis through additional mechanisms, including the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. Furthermore, some of its cytotoxic effects may be independent of the intrinsic apoptosis pathway.
Caption: this compound inhibits anti-apoptotic Bcl-2 proteins, leading to apoptosis.
Caption: Gossypol induces apoptosis via Bcl-2 inhibition, ROS, and ER stress.
Experimental Protocols
To ensure the reproducibility and critical evaluation of data, this section outlines the methodologies for key experiments used in the characterization of BH3 mimetics.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete culture medium
-
BH3 mimetics (this compound, gossypol, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the BH3 mimetics and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells to be tested
-
6-well plates or culture tubes
-
BH3 mimetics
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with BH3 mimetics for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
This technique is used to determine if a BH3 mimetic can disrupt the interaction between anti-apoptotic and pro-apoptotic Bcl-2 family proteins.
Materials:
-
Treated and untreated cell lysates
-
Antibody specific to the bait protein (e.g., anti-Bcl-2)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse treated and untreated cells and quantify protein concentration.
-
Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with the primary antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and expected prey proteins (e.g., Bax or Bak).
Caption: Workflow for comparing the efficacy of BH3 mimetics in vitro.
Conclusion
This compound and gossypol are both pan-Bcl-2 family inhibitors with the potential to induce apoptosis in a broad range of cancer cells. While they share a common mechanism of targeting anti-apoptotic proteins, their differing binding affinities and involvement in other cellular pathways, such as ROS production and ER stress for gossypol, suggest that their therapeutic applications and potential side-effect profiles may vary. The choice between these and other BH3 mimetics will likely depend on the specific dependencies of the cancer cells on particular Bcl-2 family members and the potential for synergistic combinations with other anti-cancer agents. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other emerging BH3 mimetics.
References
- 1. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity studies on gossypol in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereo-specific cytotoxic effects of gossypol enantiomers and gossypolone in tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Obatoclax Efficacy in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Obatoclax (GX15-070), a small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of proteins, has been investigated as a therapeutic agent across a spectrum of hematological malignancies. By targeting multiple anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Mcl-1, this compound aims to restore the natural process of programmed cell death (apoptosis) in cancer cells.[1][2] This guide provides a cross-study comparison of this compound's efficacy, summarizing key preclinical and clinical findings to inform ongoing research and drug development efforts.
Preclinical Efficacy: In Vitro Sensitivity
The in vitro sensitivity of various hematological cancer cell lines to this compound has been evaluated in multiple studies. The half-maximal inhibitory concentration (IC50) serves as a key metric for its cytotoxic potential. A summary of reported IC50 values is presented below.
| Malignancy | Cell Line | IC50 (µM) | Reference |
| Acute Myeloid Leukemia (AML) | MOLM13 | 0.004 - 0.16 | [3] |
| MV-4-11 | 0.009 - 0.046 | [3] | |
| Kasumi 1 | 0.008 - 0.845 | [3] | |
| OCI-AML3 | 0.012 - 0.382 | [3] | |
| Multiple Myeloma (MM) | MM.1S | 0.1 - 0.5 | [4] |
| NCI-H929 | 0.1 - 0.5 | [4] | |
| OPM-2 | 0.1 - 0.5 | [4] | |
| RPMI-8226 | 0.1 - 0.5 | [4] | |
| U-266 | 0.1 - 0.5 | [4] | |
| 15 of 16 HMCLs (mean) | 0.246 | [5][6][7] | |
| Lymphoma | Rituximab-Sensitive/Resistant Cell Lines | ~5 | [8] |
Clinical Efficacy: Patient Response in Clinical Trials
This compound has been evaluated in several Phase I and II clinical trials as both a monotherapy and in combination with other agents. The clinical outcomes have varied across different hematological malignancies.
| Malignancy | Trial Phase | Treatment | Key Outcomes | Reference |
| Chronic Lymphocytic Leukemia (CLL) | Phase I | Monotherapy | 1 of 26 patients (4%) achieved a partial response (PR). Hematologic improvement was noted in some patients. | [1][9] |
| Leukemia & Myelodysplasia | Phase I | Monotherapy | 1 patient with AML achieved a complete remission (CR). 3 of 14 patients with myelodysplasia showed hematologic improvement. | [1] |
| Acute Myeloid Leukemia (AML) (Older, untreated patients) | Phase I/II | Monotherapy | No complete responses were achieved. The maximum tolerated dose (MTD) was determined to be 20 mg/day. | [10] |
| Myelofibrosis (MF) | Phase II | Monotherapy | No complete or partial responses were observed. One patient (4%) showed clinical improvement. Overall, no significant clinical activity was demonstrated at the dose and schedule tested. | [11] |
| Hodgkin Lymphoma (HL) | Phase II | Monotherapy | No partial or complete responses were observed, though several patients maintained stable disease. | [1] |
| Large Cell Lymphoma | Phase I | Monotherapy | One patient achieved a partial response. | [1] |
| Multiple Myeloma (Relapsed/Refractory) | Phase I/II | Combination with Bortezomib | The trial was terminated. Results on response rates are not fully available in the provided search results. | [12] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the methods used to evaluate its efficacy, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: this compound inhibits anti-apoptotic Bcl-2 family proteins, leading to apoptosis.
Caption: A typical workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for the key assays used to determine the efficacy of this compound.
Cell Viability (MTT) Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate hematological malignancy cells in a 96-well plate at a predetermined optimal density (e.g., 1x10^4 to 1x10^5 cells/well) and incubate overnight.[13]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of drug that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
Protocol Outline:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[15]
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD to the cell suspension.[15][16]
-
Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[16]
Conclusion
The available data suggest that this compound demonstrates potent preclinical activity against a range of hematological malignancy cell lines, particularly in multiple myeloma and acute myeloid leukemia. However, its single-agent clinical efficacy has been modest in most studies, with limited objective responses observed in heavily pretreated patient populations.[1] The discrepancy between preclinical and clinical results highlights the complexity of translating in vitro findings to patient outcomes. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring rational combination therapies to enhance its therapeutic potential in hematological malignancies.[2]
References
- 1. An evidence-based review of this compound mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in vitro effects of various targeted drugs on plasma cells and putative neoplastic stem cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Preclinical studies of the pan-Bcl inhibitor this compound (GX015-070) in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Distinct cellular and therapeutic effects of this compound in rituximab-sensitive and -resistant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of this compound mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Multicenter Phase I/II Study of this compound Mesylate Administered as a 3- or 24-Hour Infusion in Older Patients with Previously Untreated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase II study of this compound mesylate (GX15-070), a small-molecule BCL-2 family antagonist, for patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meddatax.com [meddatax.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Obatoclax
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Obatoclax is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to prevent skin and respiratory exposure.[1][2][3] The following table summarizes the required PPE for various activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Compound Reconstitution and Aliquoting | Double chemotherapy gloves, disposable gown, safety glasses with side shields or goggles, and a face shield.[2][4] Work should be conducted in a certified chemical fume hood or biological safety cabinet. |
| In Vitro / In Vivo Dosing | Double chemotherapy gloves, disposable gown, and safety glasses.[2] |
| Waste Disposal | Double chemotherapy gloves, disposable gown, and safety glasses.[2][5] |
| Spill Cleanup | Two pairs of chemotherapy gloves, a disposable gown, safety goggles, a face shield, and an appropriate respirator (e.g., N95 or higher).[1][2] |
Operational and Disposal Plans
A clear, step-by-step procedure is critical for minimizing risk during the handling and disposal of this compound.
Handling and Preparation:
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any aerosols or particulates.
-
Personal Protective Equipment: Before handling the compound, ensure all required PPE is donned correctly.[3]
-
Reconstitution: When preparing stock solutions, use appropriate solvents as recommended by the supplier (e.g., DMSO).[6][7] Avoid creating dust or aerosols.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
Disposal Plan:
All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.
-
Waste Segregation: Segregate all this compound-contaminated waste from regular laboratory trash. This includes unused drug, contaminated gloves, gowns, pipette tips, and cultureware.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[5]
-
Sharps: All needles and syringes used for handling this compound must be disposed of in a designated chemotherapy sharps container.[5]
-
Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent after handling is complete.
-
Final Disposal: Follow your institution's and local regulations for the final disposal of hazardous chemical waste, which typically involves incineration.[5] Do not dispose of this compound or its waste down the drain.[8][9]
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill Management:
In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and clean the spill site thoroughly.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 2. pogo.ca [pogo.ca]
- 3. publications.ashp.org [publications.ashp.org]
- 4. halyardhealth.com [halyardhealth.com]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. fda.gov [fda.gov]
- 9. oncolink.org [oncolink.org]
- 10. s3.amazonaws.com [s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
